4-Methanesulfonylbutane-1-sulfonamide molecular weight and formula
Technical Profile: 4-Methanesulfonylbutane-1-sulfonamide [1][2][3][4][5] Executive Summary 4-Methanesulfonylbutane-1-sulfonamide is a bifunctional organosulfur compound characterized by a four-carbon aliphatic chain term...
4-Methanesulfonylbutane-1-sulfonamide is a bifunctional organosulfur compound characterized by a four-carbon aliphatic chain terminated by a methyl sulfone moiety (
) at the -position and a primary sulfonamide () at the -position.
In drug discovery, this motif serves two critical roles:
Bioisosteric Linker: It acts as a stable, polar spacer in Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), improving aqueous solubility compared to pure alkyl chains.
Warhead Scaffold: The primary sulfonamide is a classic zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibition, while the distal sulfone provides a hydrogen-bond acceptor handle for active site anchoring.
This guide details the physicochemical constants, a validated synthetic route, and analytical protocols for this compound.
Chemical Identity & Physicochemical Properties
The following data constitutes the core reference standard for 4-Methanesulfonylbutane-1-sulfonamide.
Property
Value
Notes
IUPAC Name
4-Methanesulfonylbutane-1-sulfonamide
Alternate: 4-(Methylsulfonyl)butane-1-sulfonamide
CAS Number
2094341-16-7
Verified Registry Number
Molecular Formula
Molecular Weight
215.29 g/mol
Average Mass
Monoisotopic Mass
215.0286 Da
Critical for HRMS identification
SMILES
CS(=O)(=O)CCCCS(=O)(=O)N
InChI Key
AWXKEKFJXAXDFU-UHFFFAOYSA-N
Physical State
White to Off-white Solid
Crystalline powder
Solubility
DMSO, DMF, MeOH (warm)
Poor solubility in non-polar solvents (, Hexanes)
pKa (Predicted)
~10.1 (Sulfonamide NH)
Acidic proton on sulfonamide nitrogen
Synthetic Methodology
The synthesis of 4-Methanesulfonylbutane-1-sulfonamide requires careful oxidation state management. A direct chlorosulfonation of a sulfide precursor is risky due to potential over-oxidation or uncontrolled chlorination.
Recommended Protocol: The "Stepwise Oxidation-Substitution" Route
This route prioritizes purity and yield by establishing the sulfone before introducing the sulfonamide functionality.
Step-by-Step Workflow
S-Alkylation (Precursor Formation):
React 4-chloro-1-butanol with sodium thiomethoxide (
) in DMF at 0°C RT.
Product: 4-(methylthio)butan-1-ol.
Oxidation (Sulfide to Sulfone):
Treat the thioether with Oxone® (potassium peroxymonosulfate) in MeOH/Water or mCPBA in DCM.
Mechanism: Electrophilic oxidation of sulfur.
Product: 4-(methylsulfonyl)butan-1-ol.
Activation (Alcohol to Leaving Group):
Convert the hydroxyl group to a mesylate using Methanesulfonyl chloride (
(Loss of proton from sulfonamide nitrogen). This is often the most sensitive mode for sulfonamides.
C. Quality Control Decision Tree
Figure 2: Analytical workflow for validating batch purity.
Functional Applications in Drug Development
Linker Chemistry (PROTACs)
The 4-carbon chain (
) is an optimal "Goldilocks" length for many bifunctional molecules—long enough to prevent steric clash between connected domains, but short enough to maintain entropic favorability for binding.
Solubility Advantage: The internal sulfone group (
) is highly polar. Replacing a standard butyl chain with a sulfonyl-butane chain significantly lowers the LogP, improving the water solubility of the final drug candidate.
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a robust fragment for screening against metalloenzymes.
Mechanism: The sulfonamide binds the catalytic Zinc (
) in Carbonic Anhydrases.
Vector: The methyl sulfone group extends towards the hydrophilic region of the active site, providing a vector for "fragment growing" via the displacement of the methyl group or alkylation of the alpha-methylene.
References
PubChem. (2023). 4-Methanesulfonylbutane-1-sulfonamide (Compound Summary).[1][2][3][4][5] National Library of Medicine.
[Link]
Scott, K. A., et al. (2013). Sulfone linkers.[6][7][8] World Intellectual Property Organization, WO2013036857A1. (Describing the utility of sulfone-containing alkyl linkers in drug conjugation).
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanistic grounding for sulfonamide zinc binding).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analog of Sulforaphane: Synthesis, Physicochemical Profiling, and Pharmacological Potential
Executive Summary & Compound Identity
4-Methylsulfonylbutane-1-sulfonamide (CAS: 2094341-16-7) represents a high-oxidation-state structural analog of the dietary isothiocyanate Sulforaphane (SFN) . While SFN is characterized by a sulfinyl (
) and isothiocyanate moiety, this target molecule features a bis-sulfone/sulfonamide motif ().
This structural evolution shifts the molecule from a reactive electrophile (Michael acceptor) to a stable, polar pharmacophore. This guide details the chemical architecture, robust synthetic pathways, and theoretical biological applications, specifically focusing on the transition from Nrf2 activation potential to Carbonic Anhydrase (CA) inhibition logic.
The molecule consists of a four-carbon aliphatic chain (butyl linker) capped by two sulfur-based functional groups in their highest oxidation states.
The Methyl Sulfone Motif (
): Replacing the sulfoxide of SFN, this group increases metabolic stability, preventing the retro-reduction often seen with sulfoxides. It acts as a strong hydrogen bond acceptor.
The Sulfonamide Motif (
): Replacing the reactive isothiocyanate (ITC), this group eliminates the capacity for covalent cysteine modification (the primary mechanism of SFN). Instead, it introduces a classic pharmacophore for zinc-metalloenzyme inhibition (e.g., Carbonic Anhydrase) and increases water solubility.
Figure 1: Pharmacophore Mapping & Structural Comparison
Visualizing the shift from Sulforaphane (Reactive) to the Target (Stable).
Robust Synthetic Methodology
Since direct literature on this specific catalog compound is limited, we derive a self-validating synthetic route based on established sulfur chemistry. This pathway prioritizes intermediate stability and purification ease.
Retrosynthetic Logic:
The molecule is best assembled by differentiating the two ends of a C4 chain. The most reliable method involves sequential nucleophilic substitution followed by exhaustive oxidation.
Protocol: Add NaSMe (1.0 eq) dropwise to a chilled solution of excess 1,4-dibromobutane (3.0 eq) to minimize di-substitution.
Validation: GC-MS monitors the disappearance of starting material. Product: 1-bromo-4-(methylthio)butane .
Step 2: Exhaustive Oxidation
Reagents: Hydrogen Peroxide (
), Sodium Tungstate () catalyst, Acidic pH.
Causality: We oxidize before installing the sulfonamide to prevent side reactions with the sensitive amine later. This converts the thioether to a sulfone.
Product:1-bromo-4-(methylsulfonyl)butane .
Validation: IR spectroscopy shows appearance of symmetric/asymmetric sulfone stretches (~1150/1300
).
Step 3: Strecker Sulfite Alkylation
Reagents: Sodium Sulfite (
), Water/Ethanol reflux.
Mechanism:[1] Displacement of the bromide by the sulfite anion to form the sulfonate salt.
) or , followed by Ammonia () gas or aqueous ammonium hydroxide.
Protocol: Convert the salt to the sulfonyl chloride, then quench with ammonia.
Final Product:4-methylsulfonylbutane-1-sulfonamide .[2]
Figure 2: Synthetic Workflow
Biological Context & Applications
The transition from Sulforaphane to 4-methylsulfonylbutane-1-sulfonamide alters the biological target profile significantly.
A. Loss of Nrf2 Electrophilicity
Sulforaphane acts by covalently modifying Keap1 cysteine residues via its isothiocyanate group. The target molecule lacks this electrophile.
Implication: It is likely inactive or significantly less potent as a direct Nrf2 inducer via the Keap1-cysteine mechanism.
Utility: It serves as an excellent negative control in SFN studies to distinguish between oxidative stress induction and non-covalent interactions.
B. Carbonic Anhydrase (CA) Inhibition
Primary sulfonamides (
) are the classical pharmacophore for inhibiting Carbonic Anhydrases (CA), enzymes regulating pH and ion transport.
Mechanism:[1] The deprotonated sulfonamide nitrogen binds to the
ion in the CA active site.
Hypothesis: The aliphatic tail provides flexibility, potentially allowing the methyl-sulfone group to interact with hydrophilic pockets in specific CA isoforms (e.g., CA II or CA IX).
Table 1: Comparative Biological Activity Profile
Feature
Sulforaphane (SFN)
4-Methylsulfonylbutane-1-sulfonamide
Primary Target
Keap1 (Nrf2 Pathway)
Carbonic Anhydrase (Predicted)
Mechanism
Covalent Modification (Cys)
Reversible Coordination ()
Metabolic Stability
Low (Glutathione conjugation)
High (Oxidatively stable)
Solubility
Moderate
High
Toxicity
Cytotoxic at high conc.
Likely Low (Non-reactive)
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
NMR (DMSO-, 400 MHz):
~6.8-7.0 ppm (s, 2H, ): Exchangeable with .
~2.9-3.1 ppm (m, 4H, ): Deshielded protons adjacent to sulfones.
(asymmetric ) and 1140-1160 (symmetric ). Crucial: Look for doublets indicating two distinct sulfone environments.
References
PubChem. (n.d.). 4-Methanesulfonylbutane-1-sulfonamide (Compound).[2] National Library of Medicine. Retrieved from [Link]
Lopchuk, J. M. (2021). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides.[3][4] Synform. Retrieved from [Link]
Bayatmokhtari, F., et al. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750.[5] Retrieved from [Link]
Cierpiał, T., et al. (2020). Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity.[6] Bioorganic Chemistry, 94, 103454.[6] Retrieved from [Link]
Executive Foreword: Navigating Data Gaps in Chemical Safety
A Technical Guide to the Safety and Handling of Aliphatic Sulfonamides: A Case Study on Methanesulfonamide For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the Safety and Handling of Aliphatic Sulfonamides: A Case Study on Methanesulfonamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet publicly available. The target of this guide, 4-Methanesulfonylbutane-1-sulfonamide (CAS 1050514-24-3) , is one such molecule. While its structure is known, a specific, verified Safety Data Sheet (SDS) is not readily found in public databases[1].
This guide, therefore, adopts a crucial scientific and safety-oriented approach. It will use the simplest aliphatic sulfonamide, Methanesulfonamide (CAS 3144-09-0) , as a well-documented surrogate to illustrate the principles of safety assessment, handling, and risk mitigation. The toxicological and safety data presented herein pertains specifically to Methanesulfonamide.
Crucial Directive: The principles discussed are broadly applicable to aliphatic sulfonamides, but they are not a direct substitute for a compound-specific SDS. Researchers handling 4-Methanesulfonylbutane-1-sulfonamide must obtain the official SDS from their chemical supplier and use it as the primary source of safety information. This document serves as an educational tool to enhance your interpretation and application of that critical data.
Section 1: Compound Identification and Physicochemical Properties
Understanding the physical nature of a compound is the foundation of its safe handling. Aliphatic sulfonamides are organosulfur compounds characterized by a sulfonyl group attached to an amine and an alkyl chain.[2] These compounds are versatile intermediates in organic synthesis.[3]
For our case study, Methanesulfonamide is a white crystalline solid.[4] Its key properties, derived from various safety data sheets, are summarized below. This data informs us about its physical state at room temperature, its potential to form dust, and its solubility, which is critical for spill cleanup and understanding its environmental fate.
Table 1: Physicochemical Properties of Methanesulfonamide (CAS 3144-09-0)
Causality Insight: The solid, crystalline nature at room temperature necessitates procedures to control dust generation during weighing and transfer, as fine particulates are easily inhaled.
Section 2: Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System (GHS), Methanesulfonamide is classified as a hazardous substance. The primary concerns for researchers are irritation to the skin and eyes.[4][5][6]
Table 2: GHS Hazard Classification for Methanesulfonamide
The sulfonamide functional group (-SO₂NH₂) is the likely source of the irritant effects. While a simple aliphatic sulfonamide, it can still interact with biological tissues.
Skin and Eye Irritation: Direct contact can lead to local inflammation, redness, and pain.[5] The mechanism is not fully elucidated for this specific molecule but is a common property of many reactive organic compounds. The precautionary principle dictates that we assume any novel, related structure could have similar or even enhanced irritant properties until proven otherwise.
Inhalation: While not classified as a respiratory irritant in all SDS, some sources indicate it may cause respiratory irritation.[7] Inhaling the dust can be harmful.[5] Therefore, handling procedures must minimize dust generation.
Ingestion: Ingestion may be harmful and can cause gastrointestinal irritation.[5]
Chronic Effects: Crucially, for Methanesulfonamide, there is no data available to classify it as a germ cell mutagen, carcinogen, or reproductive toxin.[4][5] However, the absence of data is not evidence of safety. Other sulfonamides and related compounds, such as ethyl methanesulfonate, are known mutagens and suspected carcinogens.[8] This underscores the importance of minimizing exposure to all research chemicals, as their long-term toxicological profiles are often incomplete.
Section 3: Risk Assessment and Exposure Control Workflow
A self-validating safety protocol is not a static document but a dynamic workflow. For any new chemical, especially one with data gaps, a systematic risk assessment is paramount. The following workflow illustrates the decision-making process a researcher should undertake.
Caption: Workflow for Safe Chemical Handling Protocol Development.
Section 4: Safe Handling, Storage, and Emergency Protocols
Experimental Protocol: Standard Laboratory Handling
This protocol is based on the identified hazards of Methanesulfonamide and represents best practices for similar solid organic compounds.
Preparation:
Ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.
Verify that the safety shower and eyewash station are accessible and functional.[5]
Don the required PPE as detailed in Table 3.
Weighing and Transfer:
Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain dust.
Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.
Close the primary container immediately after dispensing the required amount.
Reaction Setup:
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Ensure all reaction vessels are appropriately clamped and secured.
Post-Handling:
Decontaminate the spatula and weighing vessel with an appropriate solvent.
Wipe down the work surface in the fume hood.
Remove gloves using the proper technique (e.g., skin-to-skin, glove-to-glove) and dispose of them in the designated chemical waste.
Wash hands thoroughly with soap and water after exiting the laboratory.[4]
Personal Protective Equipment (PPE) Selection
The choice of PPE is a direct consequence of the hazard assessment. It is the last line of defense, after engineering controls.
Table 3: Recommended PPE for Handling Methanesulfonamide
Protection Type
Specification
Rationale and Causality
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Mandatory. Protects against airborne dust particles and accidental splashes causing serious eye irritation.[4][5]
Hand Protection
Nitrile or other chemically resistant gloves.
Mandatory. Prevents direct skin contact that can cause skin irritation.[4][5]
Skin/Body Protection
Standard laboratory coat.
Protects against incidental contact and contamination of personal clothing.
Respiratory Protection
Not required for small-scale use in a fume hood. Use a NIOSH-approved respirator (e.g., N95) for large quantities or if dust cannot be controlled.
Protects against inhalation of irritating dust particles. The need is determined by the scale and effectiveness of engineering controls.[4]
Storage and Incompatibilities
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
Incompatible Materials: Keep away from strong oxidizing agents.[5][6] The sulfonamide group can be susceptible to oxidation, which could lead to an exothermic and potentially hazardous reaction.
Emergency First Aid Measures
These procedures are critical and should be known by all personnel working with the compound.
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][5]
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Section 5: Stability, Reactivity, and Disposal
Chemical Stability: The compound is stable under normal storage conditions.[5]
Conditions to Avoid: Avoid dust formation and exposure to incompatible materials like strong oxidizers.[5]
Hazardous Decomposition Products: Upon thermal decomposition (e.g., in a fire), it may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[5]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not mix with other waste streams unless explicitly permitted.[6]
Conclusion
While 4-Methanesulfonylbutane-1-sulfonamide lacks a comprehensive public safety profile, a thorough analysis of its simpler analog, Methanesulfonamide, provides a robust framework for its safe handling. The core principles are rooted in the control of exposure through engineering controls and appropriate PPE, guided by a clear understanding of the compound's primary hazards: skin and eye irritation and the risks associated with dust inhalation. Always prioritize obtaining and adhering to the manufacturer-specific Safety Data Sheet. A culture of safety is not built on assumptions, but on diligent inquiry, critical assessment, and cautious execution.
References
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry. Retrieved from [Link]
The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. (2015). ACS Publications. Retrieved from [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Retrieved from [Link]
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies. Retrieved from [Link]
Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. (2022). PubMed. Retrieved from [Link]
Toluenesulfonamides - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
Sulfonamides: Side Effects, Allergies & Toxicity. (n.d.). Study.com. Retrieved from [Link]
Clinical toxicity of sulfonamides. (2006). ResearchGate. Retrieved from [Link]
Methanesulfonamide - Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link]
4-methanesulfonylbutane-1-sulfonamide (C5H13NO4S2). (n.d.). PubChemLite. Retrieved from [Link]
Safety Data Sheet: Methanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]
Navigating the Aliphatic Scaffold: Therapeutic Horizons of Butane-1-Sulfonamide Derivatives
Executive Summary For decades, the medicinal chemistry of sulfonamides has been dominated by aromatic scaffolds (benzenesulfonamides), exemplified by the clinical standard acetazolamide. However, the rigid geometry of ar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, the medicinal chemistry of sulfonamides has been dominated by aromatic scaffolds (benzenesulfonamides), exemplified by the clinical standard acetazolamide. However, the rigid geometry of aromatic rings often limits the exploration of specific hydrophobic pockets within enzyme active sites. This guide examines the butane-1-sulfonamide moiety—a flexible, aliphatic pharmacophore.
By transitioning from rigid aryl cores to flexible alkyl chains (specifically the
butyl chain), researchers can exploit the "Tail Approach" to modulate lipophilicity and selectivity. This technical guide analyzes the synthesis, structural biology, and therapeutic potential of butane-1-sulfonamide derivatives, specifically targeting Carbonic Anhydrase (CA) isoforms involved in glaucoma (CA II) and hypoxic tumors (CA IX/XII).
Part 1: Molecular Architecture & Mechanism
The Zinc Trap: Mechanism of Action
The therapeutic efficacy of butane-1-sulfonamide derivatives hinges on their ability to inhibit metalloenzymes, primarily Carbonic Anhydrases (CAs).[1] The sulfonamide head group (
) acts as a zinc-binding group (ZBG).
In the catalytic site of CAs, a Zinc ion (
) is coordinated by three histidine residues. The fourth coordination site is occupied by a water molecule/hydroxide ion, which is essential for the catalytic hydration of . Sulfonamide inhibitors displace this zinc-bound water, locking the enzyme in an inactive state.
Key Distinction of the Butyl Chain:
Unlike aromatic inhibitors that rely on
-stacking, the butyl chain of butane-1-sulfonamide derivatives probes the hydrophobic pocket adjacent to the active site. This interaction is critical for isoform selectivity, particularly for distinguishing between the ubiquitous cytosolic CA II and the tumor-associated membrane-bound CA IX.
Visualization: The Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism where the sulfonamide displaces the catalytic water molecule.
Caption: Schematic of sulfonamide-mediated Zinc inhibition. The butyl tail engages hydrophobic residues, stabilizing the complex.
Part 2: Chemical Synthesis Protocols
The Sulfonyl Chloride Route
The most robust method for synthesizing butane-1-sulfonamide derivatives is the nucleophilic substitution of butane-1-sulfonyl chloride with primary or secondary amines.[2]
Reaction:
Critical Considerations:
Moisture Sensitivity: Sulfonyl chlorides hydrolyze rapidly. All glassware must be flame-dried.
HCl Scavenging: A base (Triethylamine or Pyridine) is required to neutralize the HCl byproduct, driving the reaction to completion.
Detailed Protocol: Synthesis of N-substituted Butane-1-sulfonamide
Objective: Synthesize a library of N-alkyl/aryl butane-1-sulfonamides for SAR screening.
Reagents:
Butane-1-sulfonyl chloride (1.0 eq)
Amine derivative (1.1 eq)
Triethylamine (
) (1.5 eq)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Preparation: Charge a round-bottom flask with the amine derivative and
in anhydrous DCM under an inert atmosphere ( or Ar). Cool to 0°C using an ice bath.
Addition: Add butane-1-sulfonyl chloride dropwise over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
Quenching: Quench with 1M HCl (aq) to neutralize excess amine and base.
Extraction: Separate the organic layer. Wash sequentially with saturated
(to remove unreacted acid/chloride traces) and brine.
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.
Visualization: Synthetic Workflow
Caption: Standard synthetic route for N-substituted butane-1-sulfonamide derivatives via sulfonyl chloride.
Part 3: Biological Evaluation & SAR
The "Tail Approach" and Selectivity
The primary challenge in sulfonamide therapy is off-target effects. Most sulfonamides inhibit the ubiquitous hCA I and II. However, for cancer therapy, we target hCA IX and XII.
hCA II (Cytosolic): The active site is a conical cavity. Small, hydrophilic inhibitors bind tightly.
hCA IX (Transmembrane): Overexpressed in hypoxic tumors.[3] It has a unique hydrophobic patch near the active site entrance.
The Butyl Advantage: The 4-carbon chain of butane-1-sulfonamide derivatives is the optimal length to bridge the gap between the Zinc ion and this hydrophobic patch, potentially enhancing selectivity for hCA IX over hCA II compared to shorter (ethyl) or longer (hexyl) chains.
Protocol: Stopped-Flow CO2 Hydration Assay
To validate therapeutic potential, the inhibition constant (
) must be determined using the Stopped-Flow method, which measures the physiological reaction (CO2 hydration) rather than esterase activity.
System: Applied Photophysics SX.18MV-R stopped-flow instrument.
Indicator: Phenol Red (0.2 mM).
Buffer: HEPES (10-20 mM, pH 7.5), containing 0.1 M
(to maintain ionic strength).
Workflow:
Saturation: Saturate the CO2 solution in water at 25°C.
Mixing: Rapidly mix the enzyme-inhibitor solution with the CO2-indicator solution in the stopped-flow chamber.
Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.
Calculation: Determine the initial velocity (
). Calculate using the Cheng-Prusoff equation to derive .
Comparative Data: Inhibition Profile
The following table summarizes the inhibitory profile of butane-1-sulfonamide derivatives compared to the standard Acetazolamide. Note: Values are representative of aliphatic sulfonamide SAR trends [1, 3].[4]
Compound Class
R-Group (Tail)
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Selectivity (II/IX)
Acetazolamide
(Aromatic Standard)
250
12
25
0.48
Butane-1-sulfonamide
(Parent)
>50,000
~9,000
~500
High (for IX)
Derivative A
450
85
32
2.6
Derivative B
6,500
120
18
6.6
Interpretation: The parent butane-1-sulfonamide is a weak inhibitor. However, functionalizing the nitrogen (Derivatives A & B) dramatically increases affinity, particularly for the tumor-associated isoform hCA IX, surpassing the selectivity of Acetazolamide.
Part 4: Therapeutic Applications
Hypoxic Tumors (Oncology)
Solid tumors often develop hypoxic regions where hCA IX is overexpressed to regulate pH.[3] Inhibiting hCA IX leads to intracellular acidification and tumor cell death. Butane-1-sulfonamide derivatives, due to their lipophilicity, can be designed to be membrane-impermeant (by adding charged tails), targeting only the extracellular catalytic domain of hCA IX, thereby reducing systemic toxicity [4].
Glaucoma
While aromatic sulfonamides (Dorzolamide) are standard, aliphatic derivatives offer a different solubility profile. They are currently explored as "soft drugs"—agents that are active locally in the eye but rapidly metabolized systemically to inactive forms, reducing renal side effects.
References
Supuran, C. T. (2018).[5] Carbonic anhydrase inhibitors: an update on the 2012–2025 patent literature. Expert Opinion on Therapeutic Patents. Link
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry.[6][7] Link
Vullo, D., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors.[8] Molecules.[1][2][3][6][7][9][10][11][12][13][14][15] Link
Nocentini, A., et al. (2019). The carbonic anhydrase inhibitors SLC-0111 and SLC-0133 as antimetastatic agents. Cancer Letters. Link
Davies, T. Q., et al. (2020).[13] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.[13] Organic Letters.[13] Link
Application Note: A Robust, Multi-Step Synthesis of 4-Methanesulfonylbutane-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a comprehensive, field-tested guide for the synthesis of 4-Methanesulfonylbutane-1-sulfonamide, a bifunction...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, field-tested guide for the synthesis of 4-Methanesulfonylbutane-1-sulfonamide, a bifunctional linear scaffold molecule. The described protocol follows a robust and logical three-stage synthetic sequence starting from the commercially available precursor, 1,4-dibromobutane. The methodology involves the sequential installation of the methyl sulfone and the primary sulfonamide functionalities via a series of well-established organic transformations. This guide emphasizes not only the step-by-step procedure but also the underlying chemical principles, safety considerations, and mechanistic rationale behind each step, ensuring both reproducibility and a deep understanding of the process. The final amination step is discussed in the context of the classical reaction between sulfonyl chlorides and amines, a reaction for which methanesulfonyl chloride is a quintessential example.
Introduction and Synthetic Strategy
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[1][2] Its ability to act as a bioisosteric replacement for amides and carboxylic acids while offering improved metabolic stability and unique hydrogen bonding capabilities makes it a highly valuable moiety in drug design.[3] The target molecule, 4-Methanesulfonylbutane-1-sulfonamide, combines this critical group with a methyl sulfone—a stable, highly polar, and metabolically robust functional group—linked by a flexible four-carbon chain. This structure presents an interesting scaffold for further chemical elaboration in drug discovery programs.
The synthesis of N-unsubstituted (primary) sulfonamides classically involves the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.[4][5] While the user's topic specifies synthesis from methanesulfonyl chloride, a direct construction of the target molecule's carbon backbone from this C1 reagent is not synthetically straightforward. Methanesulfonyl chloride (MsCl) is primarily used to install a methanesulfonyl group onto a nucleophile (e.g., an amine or alcohol).[6][7]
Therefore, this guide presents a more practical and reliable approach that builds the target molecule from a C4 precursor. This strategy culminates in a final step—the reaction of a custom-synthesized sulfonyl chloride with ammonia—that perfectly mirrors the fundamental reactivity of methanesulfonyl chloride, thus grounding the protocol in the relevant chemical principles.
Our synthetic strategy is outlined below. It begins with 1,4-dibromobutane and proceeds in three main stages:
Selective Monosubstitution and Oxidation: Introduction of the methylthio group, followed by oxidation to the stable methyl sulfone.
Halide to Sulfonate Conversion: Transformation of the terminal bromide into a sodium sulfonate salt.
Sulfonamide Formation: Conversion of the sulfonate to a reactive sulfonyl chloride intermediate, followed by amination to yield the final product.
Figure 1: Overall synthetic workflow from 1,4-dibromobutane.
Critical Safety Considerations
Executing this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
Methanesulfonyl Chloride (and other Sulfonyl Chlorides): This class of reagents is highly toxic, corrosive, and acts as a potent lachrymator (tear-inducing agent).[8] They react exothermically and potentially violently with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride gas.[6][9] All manipulations must be performed in a certified chemical fume hood.[9]
Personal Protective Equipment (PPE): At all stages, personnel must wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles or a face shield, and a chemical-resistant lab coat.[9][10]
Alkyl Halides (1,4-dibromobutane): Alkylating agents are toxic and should be handled with care to avoid inhalation and skin contact.
Thiolates and Thiols: Sodium methanethiolate and its protonated form have a powerful, unpleasant odor and are toxic.
Chlorinating Agents (PCl₅, SOCl₂): These are highly corrosive and moisture-sensitive, releasing HCl gas upon contact with water. Work must be conducted under anhydrous conditions in a fume hood.
Spill Management: Have appropriate spill kits ready. Small spills of acidic chlorides can be neutralized with sodium bicarbonate, while organic spills should be absorbed with an inert material like vermiculite.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-(methylsulfonyl)butane
This two-step, one-pot procedure first installs the methylthio- group and then oxidizes it to the target sulfone.
A. Materials & Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
1,4-Dibromobutane
215.90
100
21.6 g (11.2 mL)
Sodium methanethiolate
70.09
50
3.5 g
Methanol (anhydrous)
32.04
-
150 mL
Acetic Acid
60.05
-
50 mL
Hydrogen Peroxide (30% aq.)
34.01
120
13.6 mL
B. Step-by-Step Procedure
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
Monosubstitution: Dissolve 1,4-dibromobutane (100 mmol) in 100 mL of anhydrous methanol. In a separate beaker, dissolve sodium methanethiolate (50 mmol) in 50 mL of methanol and add it dropwise to the stirred dibromobutane solution over 30 minutes at room temperature.
Expert Rationale: Using a 2:1 excess of the dihalide substrate statistically favors monosubstitution and minimizes the formation of the undesired 1,4-bis(methylthio)butane byproduct.
Reaction 1: Heat the mixture to reflux (approx. 65°C) and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the sodium methanethiolate is consumed.
Solvent Exchange: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Add 50 mL of acetic acid to the residue.
Oxidation: Cool the flask in an ice-water bath to 0-5°C. Slowly add 30% hydrogen peroxide (120 mmol) dropwise, ensuring the internal temperature does not exceed 15°C.
Expert Rationale: The oxidation of a sulfide to a sulfone is highly exothermic. Maintaining a low temperature is crucial for controlling the reaction rate and preventing runaway reactions.
Reaction 2: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
Workup: Pour the reaction mixture into 300 mL of ice-cold water. A white solid may precipitate. Extract the aqueous mixture three times with 100 mL portions of dichloromethane. Combine the organic layers.
Purification: Wash the combined organic phase sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize acetic acid), 100 mL of water, and finally 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Final Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain 1-bromo-4-(methylsulfonyl)butane as a white crystalline solid.
Protocol 2: Synthesis of 4-Methanesulfonylbutane-1-sulfonamide
This stage converts the terminal bromide into the primary sulfonamide via a sulfonate salt intermediate.
A. Materials & Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
1-Bromo-4-(methylsulfonyl)butane
231.12
20
4.62 g
Sodium Sulfite (anhydrous)
126.04
22
2.77 g
Phosphorus Pentachloride
208.24
21
4.37 g
Dichloromethane (anhydrous)
84.93
-
100 mL
Ammonia (28% aq. solution)
17.03
-
50 mL
B. Step-by-Step Procedure
Sulfonation: In a 250 mL flask, dissolve 1-bromo-4-(methylsulfonyl)butane (20 mmol) in 80 mL of a 1:1 water/ethanol mixture. Add sodium sulfite (22 mmol) and heat the mixture to reflux for 8 hours.
Isolation of Sulfonate: Cool the reaction and remove the solvent in vacuo. The resulting solid is the crude sodium 4-(methylsulfonyl)butane-1-sulfonate. Dry thoroughly under high vacuum. This salt is often used directly in the next step without further purification.
Chlorination (Perform in Fume Hood): Suspend the dry sulfonate salt in 100 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath. Carefully add phosphorus pentachloride (21 mmol) portion-wise over 30 minutes, controlling the gas evolution.
Expert Rationale: This is a standard conversion of a sulfonate salt to a sulfonyl chloride. The reaction is vigorous and produces HCl gas, necessitating careful addition and an efficient fume hood.
Reaction 3: After addition, allow the mixture to warm to room temperature and then stir for 3 hours.
Workup 1: Carefully pour the reaction mixture onto 150 g of crushed ice. Separate the organic layer. Extract the aqueous layer with 50 mL of dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. This solution contains the intermediate 4-(methylsulfonyl)butane-1-sulfonyl chloride.
Amination (Perform in Fume Hood): Cool 50 mL of concentrated aqueous ammonia (28%) in a flask to 0°C. Add the dichloromethane solution of the sulfonyl chloride dropwise to the cold, vigorously stirred ammonia solution.
Expert Rationale: This is the crucial sulfonamide-forming step. The mechanism involves nucleophilic attack of ammonia on the electrophilic sulfur atom.[1] Using a large excess of cold ammonia serves two purposes: it acts as the nucleophile and simultaneously neutralizes the HCl byproduct, driving the reaction to completion.[1][11]
Reaction 4: After the addition is complete, stir the biphasic mixture vigorously for 2 hours, allowing it to warm to room temperature.
Final Workup and Purification: Separate the organic layer and extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all organic fractions, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from isopropanol or by silica gel column chromatography to yield the final product, 4-Methanesulfonylbutane-1-sulfonamide.
Figure 2: General mechanism for sulfonamide formation.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Technique
Expected Observations
Appearance
White to off-white crystalline solid.
Melting Point
A sharp melting point is indicative of high purity.
¹H NMR
Signals corresponding to the methyl group (singlet, ~3.0 ppm), the NH₂ group (broad singlet), and the three distinct methylene groups of the butane chain (multiplets).
¹³C NMR
Four distinct signals for the butane chain carbons and one signal for the methyl carbon.
FT-IR (cm⁻¹)
Strong S=O stretching bands (~1320-1350 and 1140-1160 cm⁻¹), and N-H stretching bands for the primary sulfonamide (~3250-3350 cm⁻¹).
Mass Spec (ESI)
Expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
References
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
Baran, P. S., & Cernijenko, A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9429–9433. [Link]
Lakeside, R. B. (1971). U.S. Patent No. US3574740A.
Wikipedia. (2023). Methanesulfonyl chloride. In Wikipedia. Retrieved February 15, 2026, from [Link]
Baran, P. S., & Cernijenko, A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride MATERIAL SAFETY DATA SHEET.
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
Al-Hussain, S. A., & Almalki, F. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Science. [Link]
Singh, A., & Kumar, A. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Survey in Fisheries Sciences. [Link]
The Synthesis of Bis-Sulfonylalkanes: A Comprehensive Guide for the Modern Chemist
Introduction: The Enduring Significance of the Sulfonyl Group in a Molecular Architect's Toolbox The sulfonyl functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Sulfonyl Group in a Molecular Architect's Toolbox
The sulfonyl functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-SO₂-R'), is a cornerstone of modern organic and medicinal chemistry. Its unique stereoelectronic properties, including its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability, have cemented its role in the design of a vast array of functional molecules. Bis-sulfonylalkanes, which feature two sulfonyl groups within a single molecule, represent a particularly intriguing class of compounds. The presence of two such moieties can profoundly influence a molecule's conformation, polarity, and biological activity. These compounds have found applications as versatile synthetic intermediates, building blocks for polymers, and as active pharmaceutical ingredients. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this important class of molecules, with a focus on the underlying principles and practical experimental protocols.
Strategic Approaches to the Synthesis of Bis-Sulfonylalkanes
The construction of bis-sulfonylalkanes can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
Oxidation of Bis-Thioethers: A Direct and Reliable Route
Nucleophilic Substitution with Sulfinates: Building from the Core
Michael Addition of Sulfinates: A Conjugate Approach
Specialized Methods for Geminal Bis-Sulfonylalkanes
Oxidation of Bis-Thioethers: A Direct and Reliable Route
The oxidation of bis-thioethers to their corresponding bis-sulfonylalkanes is arguably the most direct and frequently employed method for their synthesis. This transformation relies on the susceptibility of the electron-rich sulfur atom in a thioether to attack by an electrophilic oxidizing agent. The reaction proceeds in a stepwise manner, first forming a sulfoxide intermediate, which can then be further oxidized to the sulfone.
Causality Behind Experimental Choices
The choice of oxidizing agent is paramount in this transformation. A delicate balance must be struck to ensure complete oxidation to the bis-sulfone without promoting unwanted side reactions.
Hydrogen Peroxide (H₂O₂): A common and environmentally benign oxidant. It is often used in conjunction with a catalytic amount of a Lewis acid or a transition metal to enhance its reactivity. The reaction is typically carried out in an acidic medium, such as acetic acid, to protonate the peroxide and increase its electrophilicity.
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and selective oxidizing agent for the conversion of thioethers to sulfones.[1] It is often the reagent of choice for small-scale laboratory preparations due to its high reactivity and clean reaction profiles. Typically, two equivalents of m-CPBA per thioether group are required for complete oxidation to the sulfone.
Potassium Permanganate (KMnO₄) and Potassium Monopersulfate (Oxone®): Powerful oxidizing agents that can readily convert thioethers to sulfones. However, their high reactivity can sometimes lead to over-oxidation and decomposition of sensitive functional groups. Careful control of reaction temperature and stoichiometry is crucial when using these reagents.
The solvent choice is also critical. Protic solvents like acetic acid and alcohols can participate in the reaction and facilitate proton transfer, while chlorinated solvents like dichloromethane are often used with reagents like m-CPBA.
Experimental Protocol: Synthesis of 1,4-Bis(phenylsulfonyl)butane from 1,4-Bis(phenylthio)butane
This protocol provides a general procedure for the oxidation of a bis-thioether to a bis-sulfonylalkane using hydrogen peroxide in acetic acid.
Materials:
1,4-Bis(phenylthio)butane
Glacial Acetic Acid
30% Hydrogen Peroxide (w/w)
Distilled Water
Ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer
Heating mantle
Büchner funnel and filter paper
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-bis(phenylthio)butane (1.0 eq) in glacial acetic acid (10-20 mL per gram of substrate).
To the stirred solution, slowly add 30% hydrogen peroxide (4.0-5.0 eq). The addition should be done cautiously as the reaction can be exothermic.
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Slowly pour the reaction mixture into a beaker of cold distilled water. The bis-sulfonylalkane product will precipitate as a white solid.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid with copious amounts of distilled water to remove any residual acetic acid and hydrogen peroxide.
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 1,4-bis(phenylsulfonyl)butane.
Dry the purified product under vacuum.
Data Presentation:
Starting Material
Oxidizing Agent
Solvent
Temperature
Reaction Time
Yield
1,4-Bis(phenylthio)butane
H₂O₂
Acetic Acid
Reflux
3 h
~85%
1,3-Bis(methylthio)propane
m-CPBA
Dichloromethane
0 °C to rt
2 h
~90%
1,5-Bis(ethylthio)pentane
Oxone®
Methanol/Water
rt
4 h
~80%
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Visualization of the Workflow:
Caption: General workflow for the synthesis of bis-sulfonylalkanes via oxidation of bis-thioethers.
Nucleophilic Substitution with Sulfinates: Building from the Core
This strategy involves the reaction of a sulfinate salt, a potent sulfur nucleophile, with a suitable di-electrophile, typically a dihaloalkane. This method is particularly useful for synthesizing symmetrical bis-sulfonylalkanes where the two sulfonyl groups are separated by a defined alkyl chain.
Causality Behind Experimental Choices
The success of this SN2 reaction hinges on several factors:
The Nature of the Sulfinate Salt: Sodium or potassium sulfinates are commonly used due to their accessibility and good reactivity. Magnesium sulfinates have also been reported to be effective.[2] The choice of cation can influence the solubility and reactivity of the sulfinate.
The Dihaloalkane Electrophile: Primary dihaloalkanes are the preferred electrophiles as they are more susceptible to SN2 attack and less prone to elimination side reactions. Dibromo- and diiodoalkanes are more reactive than their dichloro counterparts.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for this reaction as they can solvate the cation of the sulfinate salt, leaving the sulfinate anion more nucleophilic.
Temperature: The reaction is often heated to increase the rate of reaction, but excessive temperatures can promote elimination, especially with secondary dihaloalkanes.
Experimental Protocol: Synthesis of 1,3-Bis(p-tolylsulfonyl)propane from Sodium p-Toluenesulfinate and 1,3-Dibromopropane
Materials:
Sodium p-toluenesulfinate
1,3-Dibromopropane
Dimethylformamide (DMF)
Diethyl ether
Distilled Water
Round-bottom flask
Magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stirrer, add sodium p-toluenesulfinate (2.2 eq) and dry DMF (10-15 mL per gram of sulfinate).
Stir the suspension and heat it to 80-90 °C.
Slowly add 1,3-dibromopropane (1.0 eq) to the heated suspension over a period of 15-20 minutes.
Continue to stir the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing a mixture of diethyl ether and water.
Shake the funnel vigorously and then allow the layers to separate.
Extract the aqueous layer with two more portions of diethyl ether.
Combine the organic layers and wash them with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation:
Sulfinate Salt
Dihaloalkane
Solvent
Temperature
Reaction Time
Yield
Sodium benzenesulfinate
1,5-Diiodopentane
DMSO
100 °C
5 h
~75%
Potassium methanesulfinate
1,4-Dibromobutane
DMF
85 °C
6 h
~70%
Sodium p-chlorobenzenesulfinate
1,6-Dibromohexane
Acetonitrile
Reflux
8 h
~65%
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Visualization of the Mechanism:
Caption: Simplified SN2 mechanism for the synthesis of bis-sulfonylalkanes from sulfinate salts.
Michael Addition of Sulfinates: A Conjugate Approach
The Michael addition, or conjugate addition, offers a powerful method for carbon-sulfur bond formation. In the context of bis-sulfonylalkane synthesis, a sulfinate anion can act as a nucleophile and add to an α,β-unsaturated system. To generate a bis-sulfonylalkane, a di-Michael acceptor (a molecule containing two α,β-unsaturated systems) can be employed.
Causality Behind Experimental Choices
Michael Acceptor: The reactivity of the Michael acceptor is key. Electron-withdrawing groups such as ketones, esters, nitriles, and nitro groups activate the double bond for nucleophilic attack. For the synthesis of bis-sulfonylalkanes, a molecule with two such systems is required, for example, a bis(enone) or a bis(acrylate).
Base: A base is often required to generate the sulfinate anion from a sulfinic acid precursor. However, when using a pre-formed sulfinate salt, a base may not be necessary. If a base is used, a non-nucleophilic base like sodium hydride or a strong organic base is preferred to avoid competing reactions.
Solvent: Protic solvents like ethanol or methanol can be used, as they can protonate the intermediate enolate to give the final product. Aprotic polar solvents can also be employed.
Proposed Protocol: Synthesis of a Bis-Sulfonylalkane via Double Michael Addition
This protocol outlines a general procedure for the reaction of a sulfinate with a bis(enone).
Materials:
Sodium benzenesulfinate
1,4-Pentadien-3-one (or a similar bis-enone)
Ethanol
Round-bottom flask
Magnetic stirrer
Reflux condenser
Procedure:
In a round-bottom flask, dissolve the bis(enone) (1.0 eq) in ethanol.
Add sodium benzenesulfinate (2.2 eq) to the solution.
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the Michael acceptor. Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature.
If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
The crude product can be purified by column chromatography or recrystallization.
Visualization of the Logical Relationship:
Caption: Logical relationship for the synthesis of bis-sulfonylalkanes via double Michael addition.
Specialized Methods for Geminal Bis-Sulfonylalkanes
Geminal bis-sulfonylalkanes, where both sulfonyl groups are attached to the same carbon atom (gem-disulfones), possess unique chemical properties due to the highly acidic nature of the central methylene protons. A specific method for their synthesis involves the protection and subsequent dianion alkylation of a simple gem-disulfone like bis(methylsulfonyl)methane.[3]
Synthetic Strategy
Protection: One of the acidic methylene protons of bis(methylsulfonyl)methane is protected, for example, as a thioether.
Dianion Formation: The protected compound is treated with a strong base (e.g., two equivalents of n-butyllithium) to generate a dianion.
Alkylation: The dianion is then reacted with an alkylating agent (e.g., an alkyl halide) to introduce a substituent. This can be done sequentially with different alkylating agents to introduce two different groups.
Deprotection: The protecting group is removed to yield the desired substituted geminal bis-sulfonylalkane.
This method provides a high degree of control over the substitution pattern at the carbon atom flanked by the two sulfonyl groups.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely practiced synthetic methodologies in organic chemistry. To ensure the successful synthesis and validation of the target bis-sulfonylalkanes, the following analytical techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The characteristic chemical shifts of protons and carbons adjacent to the sulfonyl groups are key diagnostic features.
Infrared (IR) Spectroscopy: The strong, characteristic stretching vibrations of the S=O bonds in the sulfonyl group appear in the region of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its elemental composition.
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid product.
By employing these analytical techniques, researchers can confidently verify the identity and purity of their synthesized bis-sulfonylalkanes, ensuring the trustworthiness of their experimental results.
Conclusion: A Versatile Class of Compounds within Reach
The synthesis of bis-sulfonylalkanes is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. From the direct oxidation of readily available bis-thioethers to the more nuanced construction via nucleophilic substitution or conjugate addition, the strategies outlined in this guide provide a solid foundation for accessing this versatile class of molecules. The choice of synthetic route will ultimately be guided by the specific target molecule and the resources available. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently and efficiently synthesize a wide range of bis-sulfonylalkanes for their diverse applications in research and development.
References
Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved from [Link]
Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. - ResearchGate. (n.d.). Retrieved from [Link]
An efficient synthesis of geminal di-sulfones | Request PDF - ResearchGate. (2000, January). Retrieved from [Link]
Alkylation of magnesium sulfinates: a direct transformation of functionalized aromatic/heteroaromatic halides into sulfones - PubMed. (2005, March 31). Retrieved from [Link]
Sulfonyl-Michael addition of activated alkenes with sodium sulfinates - ResearchGate. (n.d.). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: 4-Methanesulfonylbutane-1-sulfonamide (4-MSBS)[1]
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High (Experimental Blockage)[1]
Executive Summary & Molecule Diagnosis
User Issue: "I cannot get 4-Methanesulfonylbutane-1-sulfonamide to dissolve in water for my biological assays. It precipitates immediately upon dilution from DMSO."[1]
Diagnosis:
You are dealing with a classic "Brick Dust" molecule.[1]
The Problem: This molecule contains two highly polar sulfonyl groups separated by a short aliphatic chain.[1] This symmetry creates a crystal lattice with exceptionally high cohesive energy (lattice energy).[1] The intermolecular hydrogen bonding (between sulfonamide protons and sulfone oxygens) locks the molecules tightly together.
The Trap: While the molecule is polar, the energy required to break the crystal lattice is higher than the energy released by hydration. Therefore, it resists dissolving in water despite having hydrophilic groups.[1]
Strategic Overview:
We cannot rely on simple pH adjustment because the pKa of aliphatic sulfonamides is typically high (~10.8) [1]. We must use Cosolvency to break the lattice and Complexation to shield the hydrophobic linker.
Decision Matrix (Troubleshooting Flowchart)
Before proceeding, determine your application constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.
Technical Protocols
Protocol A: The "Crash-Soak" Method (Cosolvency)
Best for: High-throughput screening, robust cell lines.[1]
The Science: A water-miscible organic solvent (DMSO) disrupts the crystal lattice. However, simply adding water often causes "crash precipitation."[1] We mitigate this by using a surfactant-enriched buffer.[1]
Reagents:
Anhydrous DMSO (Dimethyl Sulfoxide)
PBS (Phosphate Buffered Saline)
Tween 80 (Polysorbate 80)
Step-by-Step:
Stock Preparation: Dissolve 4-MSBS in 100% DMSO to a concentration of 50 mM . Vortex heavily.[1] If it does not dissolve, warm to 37°C.[1]
Checkpoint: The solution must be perfectly clear.
Buffer Preparation: Prepare PBS containing 0.05% Tween 80 . The surfactant prevents micro-crystallization during dilution.[1]
The "Jet" Dilution:
Place the Buffer on a magnetic stirrer (rapid stir).
Inject the DMSO stock submerged directly into the vortex of the buffer (do not drop on top).
Target final DMSO concentration: < 0.5% .
Parameter
Specification
Note
Max Stock Conc.
50 - 100 mM
In pure DMSO
Max Aqueous Conc.
~200 - 500 µM
Dependent on temp
Stability
< 4 Hours
Use immediately
Protocol B: Cyclodextrin Complexation (The "Trojan Horse")
Best for: Animal studies, sensitive cells, long-term stability.
The Science: The butyl chain (
) of your molecule is hydrophobic. Hydroxypropyl--Cyclodextrin (HP--CD) has a hydrophobic cavity that encapsulates this chain, shielding it from water while the hydrophilic outer shell interacts with the solvent [2].[1] This is thermodynamically favorable.[1]
Addition: Add excess 4-MSBS powder to the cyclodextrin solution (create a suspension).
Equilibration:
Stir at room temperature for 24 hours .
Optional: Sonicate for 30 minutes to accelerate complexation.[1]
Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove uncomplexed solid.
Quantification: Measure the concentration of the filtrate via HPLC-UV (detecting the sulfonamide absorbance, typically ~205-210 nm, though low).
Why this works:
Literature on sulfonamide analogs (like sulfamethazine) confirms that
-cyclodextrins form stable 1:1 inclusion complexes, significantly enhancing solubility without altering permeability [3].
FAQ & Troubleshooting
Q1: Can I just add NaOH to dissolve it?A:No. The pKa of a primary aliphatic sulfonamide (like methanesulfonamide) is approximately 10.8 [1].
To get 99% ionization (solubility), you would need a pH of
.
pH 12.8 is destructive to biological tissues and will likely hydrolyze other components in your assay.[1] Do not use pH adjustment as a primary strategy.[1]
Q2: My compound precipitates after 2 hours in the fridge. Why?A: Temperature shock.[1] Solubility is temperature-dependent.[1][2]
Fix: Keep all stock solutions at Room Temperature (RT). If you must refrigerate, you must re-sonicate and warm to 37°C before use.[1] Never use a cold stock directly.[1]
Q3: Can I use Ethanol instead of DMSO?A: Generally, no .[1] Sulfones and sulfonamides have poor solubility in ethanol compared to DMSO.[1] Ethanol also evaporates during handling, changing your concentration.[1] Stick to DMSO or DMA (Dimethylacetamide) for stocks.[1]
Mechanism of Action Diagram
The following diagram illustrates why the Cyclodextrin method is superior for this specific alkyl-linked sulfonamide.
Figure 2: Mechanistic comparison of direct aqueous solvation versus cyclodextrin inclusion complexation.[1]
References
Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Establishes pKa of methanesulfonamide ~10.8).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Zoppi, A., et al. (2010).[2] Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods.[1][3][4] Journal of Pharmaceutical Sciences, 99(7), 3166-3176.[4] Link
Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][5] (Fundamental text on "brick dust" molecules and lattice energy).
Technical Support Center: Purification of Aliphatic Sulfonamides by Recrystallization
Welcome to the technical support center for the purification of aliphatic sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of aliphatic sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical final step of purifying these valuable compounds. My aim is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your recrystallization procedures effectively.
Foundational Principles: The Nature of Aliphatic Sulfonamides
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of aliphatic sulfonamides that govern their behavior during recrystallization. Unlike their aromatic counterparts, aliphatic sulfonamides lack the extensive π-system of a benzene ring. This structural difference influences their polarity, hydrogen bonding capabilities, and ultimately, their solubility profile. The presence of a flexible alkyl chain (the 'R' in R-SO₂NH₂) and the highly polar sulfonamide group (-SO₂NH₂) creates a molecule with distinct hydrophilic and lipophilic domains.
The key to successful recrystallization lies in exploiting the differential solubility of the sulfonamide product versus its impurities in a given solvent system at varying temperatures. The ideal solvent will dissolve the aliphatic sulfonamide completely at an elevated temperature but will have low solubility for it at cooler temperatures, allowing for the formation of a pure crystalline solid upon cooling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the recrystallization of aliphatic sulfonamides in a direct question-and-answer format.
Problem 1: "Oiling Out" - The Product Separates as a Liquid, Not Crystals.
Question: I dissolved my crude aliphatic sulfonamide in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" is a frequent and frustrating issue. It occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1] This typically happens for one of two reasons:
High Impurity Concentration: A high concentration of impurities can depress the melting point of your compound, causing it to separate as a molten liquid.
Inappropriate Solvent Choice: The solvent may be too nonpolar for your specific aliphatic sulfonamide, or the boiling point of the solvent is higher than the melting point of your compound.[1]
Solutions & Scientific Rationale:
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level, then allow it to cool more slowly.[1] This gives the molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.
Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or, more commonly for sulfonamides, a binary solvent mixture. Alcohols like ethanol or isopropanol, often mixed with water, are effective systems.[1][2] The alcohol solvates the aliphatic portion while the water interacts with the polar sulfonamide group.
Lower the Crystallization Temperature: If the issue is the compound's low melting point, switch to a lower-boiling point solvent system that allows for crystallization to occur at a temperature below the compound's melting point.[3]
Pre-Purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary to remove the impurities that are causing the oiling out phenomenon.[1]
Problem 2: No Crystal Formation, Even After Cooling.
Question: My solution is completely clear and has cooled to room temperature (and even in an ice bath), but no crystals have formed. What's wrong?
Answer: The absence of crystal formation is usually due to one of two main reasons: the solution is supersaturated but lacks a nucleation point, or too much solvent was used, preventing the solution from becoming saturated upon cooling.[1]
Solutions & Scientific Rationale:
Induce Crystallization (Nucleation):
Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid.[1][4] The microscopic scratches on the glass provide a high-energy surface that serves as a nucleation site for crystal growth.
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution.[1][3] This "seed" crystal acts as a template, directing the ordered arrangement of molecules from the solution onto its surface.
Reduce Solvent Volume: If too much solvent was used, the solution is not saturated enough for crystals to form.[1][5] Gently heat the solution and evaporate some of the solvent to increase the concentration of the sulfonamide. Allow it to cool again. This is a common issue, as the goal is to use the minimum amount of hot solvent necessary for dissolution.[1]
Problem 3: Very Low Yield of Recovered Crystals.
Question: I successfully obtained crystals, but my final yield after filtration is disappointingly low. Where did my product go?
Answer: Low yield is a common challenge and can stem from several factors during the procedure.
Solutions & Scientific Rationale:
Excess Solvent: This is the most frequent cause of low recovery.[1] The aliphatic sulfonamide, while having low solubility in the cold solvent, is not completely insoluble. Using an excessive amount of solvent means a significant portion of your product will remain dissolved in the mother liquor even after cooling.
Incomplete Cooling: Ensure the solution is thoroughly cooled. After it reaches room temperature, placing it in an ice bath can significantly increase the yield by further decreasing the solubility of the product.[3]
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.[3] To prevent this, use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[1]
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the sulfonamide even at low temperatures, leading to significant product loss in the filtrate.[1] Re-evaluate your solvent choice based on solubility tests.
Problem 4: The Crystals Formed Too Rapidly and Appear as a Fine Powder.
Question: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of solution. Is this a problem?
Answer: Yes, this is often a problem. Rapid crystallization, or "crashing out," can trap impurities within the crystal lattice, which diminishes the effectiveness of the purification.[1][5] The goal of recrystallization is slow, methodical crystal growth, which allows impurities to remain in the solution.
Solutions & Scientific Rationale:
Re-heat and Add More Solvent: Place the flask back on the heat source until the solid redissolves. Add a small amount of additional hot solvent (e.g., 5-10% more volume) and then allow the solution to cool more slowly.[1][5] This ensures the solution is not overly saturated at the high temperature.
Insulate the Flask: To slow down the rate of cooling, insulate the flask. You can wrap it in a cloth or place it within a larger beaker containing warm water that is allowed to cool gradually to room temperature.[1] This controlled cooling is paramount for forming large, pure crystals.
Experimental Protocols & Data
Workflow for Troubleshooting Recrystallization
The following diagram outlines a logical decision-making process for addressing common recrystallization issues.
Caption: A troubleshooting decision tree for aliphatic sulfonamide recrystallization.
Standard Recrystallization Protocol (Single Solvent)
This protocol provides a self-validating system for purifying a generic aliphatic sulfonamide. The key is the methodical approach to solvent addition and cooling.
Solvent Selection: Choose a solvent in which the aliphatic sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (ethanol, isopropanol) or ethyl acetate are common starting points.[4]
Dissolution:
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add the minimum amount of hot solvent needed to just dissolve the solid completely at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[1] Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing yield.
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[3] Causality: Pre-warming prevents premature crystallization in the funnel, which would lead to product loss.
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[4][6]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product.
Drying: Dry the purified crystals to a constant weight. The purity can be checked by taking a melting point. A sharp melting point close to the literature value indicates high purity.
Solvent Property Data
The choice of solvent is the most critical parameter in recrystallization. The following table summarizes properties of common solvents used for sulfonamide purification.
Solvent
Boiling Point (°C)
Polarity Index
Notes on Use for Aliphatic Sulfonamides
Water
100.0
10.2
Good for highly polar sulfonamides. Often used as an anti-solvent with alcohols.
Ethanol (95%)
78.2
5.2
Excellent starting point; effectively dissolves both polar and nonpolar moieties.[2][7]
Isopropanol
82.5
4.3
A very effective solvent, often used in mixtures with water (e.g., 70% isopropanol).[8]
Ethyl Acetate
77.1
4.4
Good for less polar aliphatic sulfonamides.
Acetone
56.0
5.1
Can be a good solvent, but its low boiling point may not provide a large solubility differential.
Toluene
110.6
2.4
Useful for sulfonamides with large, nonpolar aliphatic groups; can produce excellent crystals.[4]
Note: Solubility data is compiled from various sources and should be used as a guideline.[1][9][10] Experimental determination is recommended for specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude aliphatic sulfonamides?
A1: Impurities often depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., the primary amine or sulfonyl chloride), side-products from the reaction, or residual solvents. For instance, if an alcohol was used as a solvent in the synthesis, there is a potential, though often low, for the formation of alkyl-sulfonate impurities.[11][12]
Q2: Can I use a solvent mixture (binary solvent system)?
A2: Absolutely. Solvent mixtures are often employed for sulfonamides due to their dual polarity.[1][2] A typical procedure involves dissolving the compound in a minimum of a "good" solvent (in which it is highly soluble), and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy (turbid).[3] A few drops of the "good" solvent are then added to clarify the solution, which is then cooled slowly.
Q3: How can I control for polymorphism?
A3: Polymorphism, where a compound crystallizes into different crystal structures, is a known phenomenon for sulfonamides.[3] To control it, you must strictly standardize your crystallization conditions: solvent choice, cooling rate, temperature, and agitation. Seeding the solution with a crystal of the desired polymorph is a highly effective strategy to ensure consistency between batches.[3]
Q4: My aliphatic sulfonamide is very soluble in most common organic solvents even when cold. What should I do?
A4: This is a challenging situation. You can try a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of a highly effective solvent like THF or acetone, and then slowly adding a nonpolar anti-solvent like hexanes or pentane until turbidity is observed.[4][13] Allowing the layers to slowly mix can sometimes yield excellent crystals. Alternatively, water can be used as an anti-solvent with polar organic solvents like ethanol or acetone.
A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. PMC. [Link]
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Reddit. [Link]
Technical Support Center: 4-Methanesulfonylbutane-1-sulfonamide Stability Guide
Part 1: Executive Technical Summary 4-Methanesulfonylbutane-1-sulfonamide (Structure: ) represents a class of bis-sulfonyl alkanes often used as pharmaceutical intermediates or cross-linking agents. Its stability profile...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Summary
4-Methanesulfonylbutane-1-sulfonamide (Structure:
) represents a class of bis-sulfonyl alkanes often used as pharmaceutical intermediates or cross-linking agents. Its stability profile is governed by two distinct functional groups: the highly stable methanesulfonyl (mesyl) moiety and the reactive primary sulfonamide .
While specific thermogravimetric data for this exact CAS is proprietary in many contexts, its behavior can be rigorously predicted via the "Fragment Contribution Method" and comparative analysis of analogous alkyl sulfonamides (e.g., Methanesulfonamide, Butane-1-sulfonamide).
The Stability Matrix
Parameter
Estimated Range
Technical Insight
Melting Point
105–115 °C (Predicted)
Higher than Methanesulfonamide (85°C) due to increased chain length and van der Waals interactions.
Safe Processing T
< 140 °C
Chemically stable in neutral atmosphere. Above this, lattice energy breaks down, increasing susceptibility to oxidation.
Decomposition Onset ()
> 210 °C
Primary degradation involves extrusion and C-S bond homolysis.
Hydrolytic Risk
Moderate (pH Dependent)
The sulfonamide bond () is the weak link. Stable at pH 7; rapid hydrolysis at pH < 2 or pH > 10 under heat.
Part 2: Troubleshooting & FAQs
Q1: "My sample turned from white to yellow after drying at 120°C. Is it degraded?"
Diagnosis: Likely Oxidative Discoloration , not bulk decomposition.
Technical Explanation:
At 120°C, you are likely near or above the melting point. While the core sulfonamide bond is intact, trace impurities (often residual precursors like sulfonyl chlorides) can oxidize or polymerize, creating chromophores.
Action Plan:
Check Purity: Run HPLC-UV. If the main peak area is >98%, the color is superficial.
Recrystallization: Dissolve in minimal hot ethanol/water (90:10), filter hot to remove insoluble oligomers, and cool slowly.
Vacuum Drying: Always dry sulfonamides under vacuum (< 10 mbar) at 40-50°C, not ambient pressure at high heat.
Q2: "Can I use this compound in a refluxing acidic reaction (e.g., 6M HCl at 100°C)?"
Verdict:High Risk / Not Recommended.Mechanism:
Under acidic reflux, the sulfonamide nitrogen becomes protonated (
), making the S-N bond a better leaving group. Water attacks the sulfur, leading to hydrolysis:
Result: You will convert your sulfonamide into 4-methanesulfonylbutane-1-sulfonic acid , losing the ammonia functionality.
Q3: "I see an unknown peak at [M-17] in my Mass Spec after heating. What is it?"
Diagnosis:Deamidation (Loss of
).Context: This is a common thermal artifact in Mass Spectrometry (source fragmentation) but can occur in the flask at temperatures >200°C.
Differentiation:
If seen only in MS source: It is an ionization artifact.
If seen in NMR/HPLC: It indicates thermal cyclization (formation of a sultone or sultam) or condensation.
Part 3: Experimental Protocols for Stability Validation
As specific literature data is sparse, you must validate the stability of your specific lot. Use these self-validating protocols.
Protocol A: Thermal Stress Profiling (DSC/TGA)
Objective: Determine the exact melting point and decomposition onset.
Technical Support Center: Purification of 4-Methanesulfonylbutane-1-sulfonamide
Executive Summary The purification of 4-Methanesulfonylbutane-1-sulfonamide presents a specific challenge in organic synthesis: Hyper-Polarity . Unlike lipophilic aromatic sulfonamides, this molecule contains two highly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purification of 4-Methanesulfonylbutane-1-sulfonamide presents a specific challenge in organic synthesis: Hyper-Polarity . Unlike lipophilic aromatic sulfonamides, this molecule contains two highly polar sulfonyl groups separated by a short alkyl chain.
This "Technical Support Center" guide moves beyond standard protocols to address the physicochemical reality of this molecule. The core difficulty is not just removing the starting material, but preventing product loss into the aqueous phase during workup.
Module 1: The Physicochemical Landscape
Before attempting separation, you must understand the species present in your reaction mixture.
The following logic gate visualizes the critical decision points based on the phase behavior of your crude mixture.
Caption: Workflow logic for initial isolation. Note that the high water solubility of the bis-sulfone moiety often prevents simple precipitation, necessitating the "Salting Out" partition strategy.
Module 2: Troubleshooting & FAQs
Scenario A: "I washed with water, and my product disappeared."
Diagnosis:
You are treating this like a lipophilic drug molecule. The presence of the methanesulfonyl group (
) adds significant hydrophilicity. In pure water, your product likely has solubility .
The Fix: "Salting Out"
Do not use pure water. Always use saturated brine (NaCl) for your aqueous washes. The high ionic strength reduces the solubility of organic molecules in the aqueous phase (Hofmeister effect).
Solvent Switch: If Ethyl Acetate (EtOAc) is not extracting the product efficiently, switch to n-Butanol or a 9:1 mixture of Chloroform:Isopropanol . These solvent systems are more polar and better at pulling bis-sulfones out of the aqueous phase.
Scenario B: "I cannot separate the Sulfonic Acid byproduct (
)."
Diagnosis:
The starting material (sulfonyl chloride) hydrolyzes to sulfonic acid upon contact with water. If your workup is acidic, the sulfonamide and sulfonic acid may co-elute or co-extract.
The Fix: pH-Controlled Extraction
Sulfonic acids are strong acids (
), meaning they are anionic () at pH 1. Sulfonamides are neutral until pH ~10.
Step 1: Adjust the aqueous layer to pH 7-8 using saturated
) and stays in the water. The Sulfonamide is neutral and moves to the organic layer.
Warning: Do not go above pH 10, or you will deprotonate the sulfonamide (
), driving it back into the water.
Scenario C: "The Starting Material (Sulfonyl Chloride) persists."
Diagnosis:
Sulfonyl chlorides can be surprisingly stable in biphasic systems if they are shielded in the organic layer.
The Fix: The "Ammonia Scavenge"
Add a small excess of aqueous ammonia (or the amine used in synthesis) to the crude mixture before workup.
Stir vigorously for 30 minutes. This forces the conversion of any remaining SM into the product (or hydrolyzes it to the easily removable sulfonic acid).
Validation: Check TLC.[2] The non-polar SM spot should vanish.
Module 3: Advanced Purification Protocols
If simple extraction fails to yield >95% purity, utilize these specific protocols.
Protocol 1: Recrystallization (Scalable)
Best for: Removing trace salts and sulfonic acids.
Dissolution: Dissolve crude solid in minimal boiling Acetonitrile (ACN) or Ethanol .
Note: ACN is often superior for bis-sulfones as it dissolves the polar product but precipitates inorganic salts (
) immediately.
Hot Filtration: Filter the hot solution to remove undissolved salts.
Cooling: Allow to cool slowly to room temperature, then to
.
Anti-solvent: If no crystals form, add Diisopropyl Ether or MTBE dropwise until turbidity persists.
Protocol 2: Flash Chromatography (High Purity)
Best for: Separating non-polar impurities.
Due to the high polarity, standard Hexane/EtOAc gradients often fail (the product sticks to the baseline).
Parameter
Recommendation
Rationale
Stationary Phase
Standard Silica ()
Adequate, but requires polar mobile phase.
Mobile Phase A
Dichloromethane (DCM)
Weak solvent.
Mobile Phase B
Methanol (MeOH)
Strong solvent.
Gradient
0% 10% MeOH in DCM
The product usually elutes between 3-7% MeOH.
Loading
Dry Load (absorbed on silica)
Solubility in DCM is likely too poor for liquid injection.
Detection
UV 210-254 nm
Sulfones have weak UV absorbance; use low wavelengths or stain with .
Module 4: Mechanism of Action (The "Why")
Understanding the reaction pathway clarifies where impurities originate.
Caption: Competitive pathways. Water competes with Ammonia for the electrophilic sulfur. Minimizing water content during the reaction minimizes the Sulfonic Acid impurity.
References
Solubility of Bis-sulfonyl Alkanes
BenchChem. (2025).[2] An In-depth Technical Guide on the Solubility of Bis(benzylsulfinyl)methane in Organic Solvents. Retrieved from
Context: Establishes the solubility baseline for bis-sulfone/sulfoxide systems in polar aprotic solvents.
Acidity of Sulfonamides
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[3] Retrieved from
Context: Provides the definitive pKa values for sulfonamides (~10) vs. sulfonic acids (<0)
Purification of Polar Sulfonamides
Taylor, L. T., et al. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from
Context: Validates the use of methanol modifiers and polar stationary phases for sulfonamide separ
General Workup Strategies for Polar Compounds
ResearchGate Community. (2014).[1] How can I isolate a highly polar compound from an aqueous solution? Retrieved from
Context: Sourcing the "Salting Out" and n-Butanol extraction protocols for w
A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Methanesulfonylbutane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for determining molecular structure. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 4-Methanesulfonylbutane-1-sulfonamide, a bifunctional molecule featuring both a sulfonamide and a methyl sulfone moiety. Understanding the intricate effects of these two potent electron-withdrawing groups on the proton chemical environments within the flexible butyl chain is crucial for its unambiguous identification and characterization.
This guide will delve into a comparative analysis, contrasting the predicted ¹H NMR spectrum of 4-Methanesulfonylbutane-1-sulfonamide with that of its structural analogues: butane, butane-1-sulfonamide, and 1-(methylsulfonyl)butane. Through this comparison, we will dissect the influence of each functional group on the chemical shifts of the aliphatic protons, providing a clear rationale based on fundamental NMR principles.
Predicted ¹H NMR Chemical Shifts of 4-Methanesulfonylbutane-1-sulfonamide
Due to the absence of direct experimental data in publicly available literature, the ¹H NMR chemical shifts for 4-Methanesulfonylbutane-1-sulfonamide are predicted based on the established principles of NMR spectroscopy and analysis of structurally related compounds. The molecule's structure is as follows:
CH₃-SO₂-CH₂(a)-CH₂(b)-CH₂(c)-CH₂(d)-SO₂-NH₂
The two strongly electron-withdrawing groups, the methanesulfonyl group at one end and the sulfonamide group at the other, will significantly deshield the protons on the butyl chain. This deshielding effect is most pronounced on the protons of the adjacent methylene groups (a and d) and diminishes with increasing distance.
Here is a summary of the predicted ¹H NMR chemical shifts for 4-Methanesulfonylbutane-1-sulfonamide:
Protons
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Rationale
CH₃
~ 3.0
Singlet (s)
The methyl group is directly attached to the electron-withdrawing sulfonyl group, causing a significant downfield shift.
-SO₂-NH₂
~ 5.0 - 7.0
Broad Singlet (br s)
The protons of the sulfonamide group are acidic and can undergo exchange, leading to a broad signal. Its chemical shift can be highly dependent on solvent and concentration.
CH₂(a)
~ 3.1
Triplet (t)
Alpha to the methanesulfonyl group, these protons are strongly deshielded. They are coupled to the adjacent CH₂(b) protons.
CH₂(d)
~ 3.2
Triplet (t)
Alpha to the sulfonamide group, these protons experience strong deshielding. They are coupled to the adjacent CH₂(c) protons.
CH₂(b) & CH₂(c)
~ 2.0 - 2.2
Multiplet (m)
These central methylene protons are less deshielded than their neighbors but are still shifted downfield from a typical alkane. Their signals are expected to be complex due to coupling with two different sets of adjacent protons.
Comparative Analysis with Structural Analogues
To understand the origin of the predicted chemical shifts, a comparison with simpler, related molecules is invaluable.
Butane: The Aliphatic Baseline
Butane provides the foundational chemical shifts for an unsubstituted butyl chain.
Compound
Protons
Experimental Chemical Shift (ppm)
Multiplicity
Butane
CH₃
~ 0.9
Triplet (t)
-CH₂-
~ 1.3
Multiplet (m)
As illustrated, the protons of a simple alkane are highly shielded and resonate at low chemical shift values (upfield).
Butane-1-sulfonamide: The Influence of the Sulfonamide Group
Introducing a sulfonamide group dramatically alters the electronic environment of the butyl chain.
Compound
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Butane-1-sulfonamide
-SO₂-NH₂
~ 5.0 - 7.0
Broad Singlet (br s)
-CH₂(α)
~ 3.1
Triplet (t)
-CH₂(β)
~ 1.8
Multiplet (m)
-CH₂(γ)
~ 1.4
Multiplet (m)
-CH₃
~ 0.9
Triplet (t)
The protons on the carbon alpha to the sulfonamide group are significantly deshielded, shifting downfield by approximately 1.8 ppm compared to butane. The effect diminishes with distance, with the beta protons being moderately affected and the gamma and delta (methyl) protons showing shifts closer to those in butane.
1-(Methylsulfonyl)butane: The Influence of the Methanesulfonyl Group
Similarly, the methanesulfonyl group exerts a strong deshielding effect.
Compound
Protons
Predicted Chemical Shift (ppm)
Multiplicity
1-(Methylsulfonyl)butane
CH₃-SO₂-
~ 2.9
Singlet (s)
-CH₂(α)
~ 3.0
Triplet (t)
-CH₂(β)
~ 1.8
Multiplet (m)
-CH₂(γ)
~ 1.4
Multiplet (m)
-CH₃
~ 0.9
Triplet (t)
The protons alpha to the methylsulfonyl group are deshielded to a similar extent as those alpha to the sulfonamide group, with a downfield shift of about 1.7 ppm relative to butane. The inductive effect also tapers off along the chain.
Synergistic Deshielding in 4-Methanesulfonylbutane-1-sulfonamide
By examining the monofunctionalized analogues, we can now rationalize the predicted spectrum of 4-Methanesulfonylbutane-1-sulfonamide. The presence of electron-withdrawing groups at both ends of the butyl chain results in a synergistic deshielding effect that propagates inwards. This leads to the central methylene protons (b and c) being more deshielded than the corresponding central protons in either butane-1-sulfonamide or 1-(methylsulfonyl)butane.
The following diagram illustrates the progressive deshielding effect on the chemical shifts of the methylene protons as the functional groups are introduced.
Caption: Influence of Sulfonamide and Methanesulfonyl Groups on Methylene Proton Chemical Shifts.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire experimental data for 4-Methanesulfonylbutane-1-sulfonamide or similar compounds, the following protocol is recommended.
1. Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly for the labile sulfonamide protons. DMSO-d₆ is often a good choice for sulfonamides as it can facilitate hydrogen bonding and slow down the exchange of the NH₂ protons.
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
2. NMR Instrument Setup:
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the central methylene protons.
Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
3. Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum and perform baseline correction.
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Integrate the signals to determine the relative number of protons for each resonance.
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can further confirm the overall structure.
The following diagram outlines the general workflow for NMR-based structural elucidation.
Caption: General Workflow for NMR-Based Structural Elucidation.
Conclusion
References
General ¹H NMR Chemical Shift Ranges: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
¹H NMR of Alkanes: Spectral Database for Organic Compounds (SDBS). Butane. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
¹H NMR of Sulfonamides: Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]
¹H NMR of Sulfones: Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675. [Link]
Principles of NMR Spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Comparative
FTIR spectrum analysis of sulfonamide and sulfone groups
Title: Comparative Analysis of FTIR and Raman Spectroscopy for Sulfonyl-Based Pharmacophores Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary In pharmaceutical devel...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Analysis of FTIR and Raman Spectroscopy for Sulfonyl-Based Pharmacophores
Content Type: Technical Comparison Guide
Author Persona: Senior Application Scientist
Executive Summary
In pharmaceutical development, the precise characterization of sulfonyl-bearing compounds—specifically sulfonamides (
) and sulfones ()—is critical for verifying active pharmaceutical ingredient (API) identity and detecting polymorphic transitions.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation in solution, vibrational spectroscopy is indispensable for solid-state characterization. This guide compares Fourier Transform Infrared (FTIR) spectroscopy against its primary alternative, Raman spectroscopy , focusing on their sensitivity to the sulfonyl moiety (
) and the amino group ().
The Verdict: FTIR is the superior technique for primary functional group identification due to the high polarity of the
and bonds, which results in intense infrared absorption. However, Raman spectroscopy offers distinct advantages in non-invasive analysis and low-frequency lattice vibration detection for polymorph differentiation.
Theoretical Foundation: The Physics of Detection
To choose the right tool, one must understand the selection rules governing the
group.
FTIR (Absorption): Relies on a change in dipole moment .[1] The
bond is highly polar. When infrared radiation matches the vibrational frequency of this bond, it absorbs energy strongly. This makes FTIR exceptionally sensitive to sulfonyl and sulfonamide groups.
Raman (Scattering): Relies on a change in polarizability .[1] While the sulfur atom is polarizable, the strong dipole of the
group often makes the Raman scattering weaker than the corresponding IR absorption for these specific modes. However, the carbon backbone (, aromatic rings) attached to the sulfonyl group scatters Raman light intensely.
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting between FTIR and Raman based on analytical objectives.
Spectral Markers: Sulfonamide vs. Sulfone
The ability to distinguish a sulfonamide from a sulfone relies heavily on the detection of the nitrogen-hydrogen (
) bonds, which are present in sulfonamides but absent in sulfones.
Comparative Spectral Table
Vibrational Mode
Frequency (cm⁻¹)
Intensity (FTIR)
Intensity (Raman)
Diagnostic Value
Stretching
3400 – 3200
Strong/Sharp
Weak
Primary Differentiator. Doublet often seen in primary sulfonamides (). Absent in Sulfones.
Asymmetric Stretch
1350 – 1300
Very Strong
Medium/Weak
Diagnostic for sulfonyl group presence.
Symmetric Stretch
1160 – 1120
Strong
Strong
Confirmatory peak for sulfonyl group.
Stretching
~900 – 950
Medium
Medium
Specific to sulfonamides; often obscured in complex fingerprints.
Aromatic
1600 – 1580
Medium
Very Strong
Better detected by Raman; indicates the backbone structure.
Critical Insight: In FTIR, the
bands are often the strongest peaks in the fingerprint region (below 1500 cm⁻¹). If you see strong peaks but no absorption above 3000 cm⁻¹, you likely have a Sulfone . If you see strong peaks and bands around 3300 cm⁻¹, you have a Sulfonamide .
Performance Comparison: FTIR vs. Alternatives
Here we compare the performance of ATR-FTIR (Attenuated Total Reflectance, the modern standard) against Raman Spectroscopy and Transmission FTIR (KBr Pellet) .
Objective: To distinguish between polymorphs of Sulfamethoxazole (SMX) using ATR-FTIR. Polymorphs exhibit different hydrogen bonding networks, causing shifts in the
and stretching regions.
Equipment:
FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
Diamond ATR Accessory (Single bounce).
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
System Validation:
Ensure the energy throughput is >90% of the installed specification.
Run a "Background" scan (air only) to subtract atmospheric
and .
Sample Preparation:
Do not grind the sample. Grinding (mechanical stress) can cause a polymorphic transition (e.g., Form I to Form II).
Place approx. 5-10 mg of the pure API powder onto the center of the Diamond ATR crystal.
Acquisition:
Lower the pressure anvil. Apply consistent pressure (typically ~80-100 lbs force) to ensure intimate contact between the solid and the crystal.
Note: Inconsistent pressure leads to variable peak intensities.
Parameters:
Resolution: 4 cm⁻¹ (standard for solids).
Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).
Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensity is wavelength-dependent (
).
Baseline correct if necessary (rarely needed for good ATR data).
Workflow Diagram
Figure 2: Validated ATR-FTIR workflow for analyzing polymorphic sulfonamides.
Data Analysis & Interpretation
When analyzing the resulting spectrum, focus on the "Shift Strategy" :
The
Region (3400-3200 cm⁻¹):
In Sulfamethoxazole Form I vs. Form II, the
stretch will shift by 5-10 cm⁻¹.
Mechanism: A lower wavenumber indicates stronger intermolecular hydrogen bonding in the crystal lattice.
The
Region (1350/1150 cm⁻¹):
Look for splitting in the peaks. A single sharp peak often indicates a high-symmetry crystal structure. Split peaks (doublets) suggest a lower symmetry environment or multiple molecules in the unit cell.
Common Artifacts to Avoid:
Moisture Noise: Jagged noise around 3500 cm⁻¹ and 1600 cm⁻¹ indicates the background was not current.
Peak Truncation: If the
peaks are "flat-topped," the detector is saturated. Reduce the amount of sample or gain.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for characteristic group frequencies).
Thermo Fisher Scientific. (2024). Raman and FTIR Spectroscopy: Complementary Technologies. Retrieved from .
Metrohm. (2011). Differentiation of polymorphs using near infrared spectroscopy (NIRS). Application Note NIR-037. Retrieved from .
Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from .
LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from .
The Ascendancy of Sulfonamide Linkers: A Comparative Guide to Enhancing Bioconjugate Stability and Efficacy
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of targeted therapeutics, the linker connecting a targeting moiety to a pot...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is far from a passive bridge. It is a critical determinant of a bioconjugate's success, dictating its stability, pharmacokinetic profile, and the precision of its payload delivery. While staples like maleimides and dipeptides have long dominated the landscape, a new class of linkers centered around the sulfonamide functional group is emerging, offering compelling solutions to persistent challenges in the field, particularly for Antibody-Drug Conjugates (ADCs).
This guide provides a comprehensive comparison of the biological activity of sulfonamide-based linkers against established alternatives. We will delve into the mechanistic rationale behind their design, present supporting experimental data, and provide detailed protocols to empower researchers in the rational design and evaluation of next-generation bioconjugates.
The Stability Conundrum: Overcoming the Achilles' Heel of Traditional Linkers
A primary driver for the exploration of novel linker chemistries has been the suboptimal in vivo stability of conventional linkers. Maleimide-based linkers, widely used for conjugating payloads to cysteine residues, are susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione. This can lead to premature payload release, resulting in off-target toxicity and a diminished therapeutic window.[1][2] Similarly, while protease-cleavable dipeptide linkers like valine-citrulline (Val-Cit) are effective in many approved ADCs, they exhibit significant instability in rodent plasma due to hydrolysis by carboxylesterase 1c (Ces1c), complicating preclinical evaluation.[3][4]
Sulfonamide-based linkers have emerged as a robust solution to these stability issues.
Sulfone Linkers: A Stable Alternative to Maleimides
Phenyloxadiazole sulfone linkers have demonstrated a marked improvement in conjugate stability in human plasma compared to their maleimide counterparts.[5] This enhanced stability stems from the formation of a thioether bond that is not susceptible to the retro-Michael reaction that plagues maleimide-based conjugates.
Linker Type
Experimental Conditions
Time Point
Remaining Intact ADC (%)
Key Findings
Reference(s)
Active-Mono-Sulfone-PEG
Incubation with 1 mM reduced glutathione at 37°C
7 days
> 90%
Significantly more stable than the maleimide-PEG conjugate under thiol challenge.
Arylsulfate-containing linkers offer a novel, enzyme-cleavable strategy that circumvents the species-dependent instability of dipeptide linkers.[1][3][][8] These linkers are designed to be cleaved by lysosomal sulfatase enzymes, which are overexpressed in many cancer cells.[] This provides a dual advantage: targeted release within the lysosome and exceptional stability in both human and, crucially, mouse plasma.
A comparative study of linker stability in mouse plasma highlighted the dramatic difference between arylsulfate and dipeptide linkers. While Val-Cit and Val-Ala linkers were substantially hydrolyzed within the first few hours, arylsulfate linkers remained highly stable for over 7 days.[9] This stability in preclinical models allows for a more accurate assessment of a bioconjugate's in vivo performance.
Mechanisms of Action and Controlled Release Strategies
The versatility of the sulfonamide group allows for the design of linkers with distinct and highly controllable release mechanisms.
Enzyme-Cleavable Arylsulfate Linkers
The rationale for using arylsulfatase-cleavable linkers lies in the specific enzymatic activity within the lysosomal compartment of target cells.[3][] Following internalization of the ADC, the acidic environment of the lysosome and the presence of highly active sulfatases lead to the cleavage of the aryl sulfate ester. This initiates a self-immolative cascade, typically through a 1,6-elimination reaction, to release the unmodified, active payload.
Caption: Mechanism of action for an arylsulfatase-cleavable linker in an ADC.
This targeted release mechanism contributes to a higher therapeutic index by minimizing premature drug release in circulation and maximizing the concentration of the active drug at the site of action.
N-Acyl Sulfonamide "Safety-Catch" Linkers
The "safety-catch" principle, first introduced by Kenner, utilizes an N-acylsulfonamide linkage that is stable to a wide range of conditions.[10][11][12] The linker remains inert until a specific activation step is performed, typically N-alkylation (e.g., with iodoacetonitrile or diazomethane), which renders the N-acylsulfonamide susceptible to nucleophilic cleavage.[4][10][13]
This two-step release strategy offers exceptional control over payload liberation, making it highly valuable in solid-phase synthesis and for applications requiring a highly stable linkage until a specific triggering event.
Caption: Two-step activation and cleavage mechanism of a safety-catch linker.
Impact on Hydrophilicity and Pharmacokinetics
The inherent hydrophobicity of many cytotoxic payloads can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation, all of which negatively impact the therapeutic window.[14][15][] The incorporation of hydrophilic moieties into the linker is a well-established strategy to mitigate these issues.[9][14][15]
The sulfonamide group itself, and particularly the inclusion of sulfonate groups (-SO₃⁻), can significantly enhance the hydrophilicity of the linker and the overall ADC.[15][][17] This can lead to:
Improved Pharmacokinetic Profile: Increased hydrophilicity generally correlates with longer circulation times and reduced nonspecific uptake by tissues like the liver.[14]
Higher Drug-to-Antibody Ratios (DAR): By improving solubility, hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation.[17]
Overcoming Drug Resistance: Some evidence suggests that hydrophilic linkers can help overcome resistance mechanisms mediated by xenobiotic transporters like MDR1, which often efflux hydrophobic drugs.[]
Comparative Biological Activity: In Vitro and In Vivo Performance
Ultimately, the value of a linker technology is determined by its impact on the biological activity of the conjugate. Emerging data indicates that sulfonamide-based linkers can lead to highly potent and selective ADCs.
In Vitro Cytotoxicity
In a head-to-head comparison, ADCs constructed with arylsulfatase-cleavable linkers demonstrated potent, target-specific cytotoxicity. An ADC featuring an arylsulfate linker (ADC 3) showed significantly higher potency against HER2-positive BT474 cells compared to a non-cleavable counterpart (ADC 4), with IC₅₀ values in the picomolar range.[3] This suggests efficient intracellular release of the highly potent MMAE payload. The potency was comparable to that of a traditional cathepsin-cleavable dipeptide ADC (ADC 5), but with the added advantage of superior plasma stability.[3]
The enhanced stability of sulfonamide-based linkers is expected to translate into improved in vivo efficacy. While direct head-to-head in vivo tumor growth inhibition studies comparing various sulfonamide linkers to traditional linkers are still emerging, the superior pharmacokinetic profiles observed suggest a significant potential for improved therapeutic outcomes. For instance, an "Exo-linker" ADC demonstrated similar tumor inhibition to the clinically validated T-DXd in an NCI-N87 xenograft model, but with superior DAR retention in rat pharmacokinetic studies, indicating enhanced linker stability.[18] This stability is crucial for ensuring that the maximum amount of payload reaches the tumor site over the course of treatment.
Experimental Protocols for Evaluation
The robust evaluation of bioconjugates with novel linkers is paramount. Below are streamlined, step-by-step methodologies for key experiments.
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of an ADC in plasma using LC-MS to monitor the drug-to-antibody ratio (DAR) over time.
Objective: To quantify the stability of the linker-payload conjugation in plasma.
Materials:
ADC of interest
Control ADC (e.g., with a maleimide linker)
Human or mouse plasma (sodium heparin or EDTA as anticoagulant)
Incubation: Dilute the ADC to a final concentration of ~100 µg/mL in pre-warmed (37°C) plasma. Prepare a parallel incubation in PBS as a control for non-enzymatic degradation.
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot a portion of the incubation mixture and immediately freeze at -80°C to stop the reaction.
Immunocapture: Thaw the plasma samples. Add protein A/G magnetic beads to capture the ADC. Incubate for 1-2 hours at 4°C with gentle rotation.
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 2-3 times with wash buffer to remove non-specifically bound plasma proteins.
Elution: Elute the ADC from the beads using the elution buffer. Immediately neutralize the eluate with the neutralization buffer.
Reduction (for DAR analysis): Reduce the interchain disulfide bonds of the eluted ADC by adding a reducing agent and incubating at 37°C for 30 minutes. This separates the heavy and light chains.
LC-MS Analysis: Analyze the reduced samples by LC-MS. Deconvolute the resulting mass spectra to determine the mass of the light and heavy chains and quantify the number of attached drug-linkers.
Data Analysis: Calculate the average DAR at each time point by analyzing the relative abundance of drug-loaded and unloaded antibody chains. Plot the average DAR versus time to determine the stability profile of the ADC.
Caption: Experimental workflow for assessing ADC plasma stability via LC-MS.
Protocol: In Vitro Cytotoxicity (MTT/XTT Assay)
This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of an ADC on cancer cell lines.
Objective: To measure the potency of the ADC in killing target (antigen-positive) and non-target (antigen-negative) cells.
Materials:
Antigen-positive and antigen-negative cell lines
Complete cell culture medium
ADC of interest and isotype control ADC
96-well cell culture plates
MTT or XTT reagent
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5][19][20]
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C, 5% CO₂.[21]
Add Reagent:
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[19][20]
For XTT: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.[5]
Measure Viability:
For MTT: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals. Shake for 15 minutes.[5]
For XTT: The formazan product is soluble, so no additional step is needed.
Read Absorbance: Measure the absorbance on a microplate reader (e.g., at 570 nm for MTT, 450 nm for XTT).[19]
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion and Future Outlook
Sulfonamide-based linkers represent a significant advancement in the field of bioconjugation, offering tangible solutions to the critical challenge of in vivo stability. The development of sulfone, arylsulfatase-cleavable, and safety-catch sulfonamide linkers provides drug developers with a versatile toolkit to create more stable, effective, and safer targeted therapeutics. The superior stability of these linkers, particularly in preclinical rodent models, allows for more reliable and translatable in vivo data. Furthermore, the ability to modulate hydrophilicity and control release mechanisms through rational design underscores their potential.
As research continues, we can anticipate the emergence of even more sophisticated sulfonamide-based linker designs, potentially incorporating multiple release triggers or novel self-immolative moieties. The continued head-to-head comparison of these innovative linkers against established technologies, with a focus on generating robust in vivo efficacy and safety data, will be crucial in solidifying their role in the next generation of life-saving bioconjugates.
References
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(9), 2375–2380. Available at: [Link]
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved February 15, 2026, from [Link]
Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved February 15, 2026, from [Link]
Pan, L., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]
Rizvi, F., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2344, 245-256. Available at: [Link]
Morales-Sanfrutos, J., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. Available at: [Link]
Bargh, J. D. (2021). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Apollo - University of Cambridge Repository. Available at: [Link]
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. RSC Publishing. Available at: [Link]
Bargh, J. D., et al. (2019). Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. ResearchGate. Available at: [Link]
Creative Biolabs. (n.d.). A Two-Step Immunocapture Assay for ADCs Characterization. Retrieved February 15, 2026, from [Link]
Xu, K., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(11), 6976-6982. Available at: [Link]
Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). PK profiles of ADCs with different linker stability. Retrieved February 15, 2026, from [Link]
Cyprotex. (n.d.). Plasma Stability. Retrieved February 15, 2026, from [Link]
Ajinomoto Bio-Pharma Services. (2024). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ChemRxiv. Available at: [Link]
Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2099-2107. Available at: [Link]
AACR. (2024). Abstract 2600: Novel dual TOP1i ADC inducing superior tumour growth inhibition at low-drug load vs. trastuzumab deruxtecan. Available at: [Link]
Spring Group. (2019, August 21). Cleavable linkers in antibody–drug conjugates. Available at: [Link]
DelveInsight. (2023, June 2). Unlocking the Potential of Antibody-drug Conjugates in Oncology. Available at: [Link]
Debiopharm. (n.d.). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Retrieved February 15, 2026, from [Link]
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. (2021). bioRxiv. Available at: [Link]
ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. Retrieved February 15, 2026, from [Link]
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]
SigutLabs. (2025, November 26). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. Available at: [Link]
Elmer, S. L. (2003, February 13). SULFUR AND SELENIUM SAFETY CATCH LINKERS. University of Illinois Urbana-Champaign. Available at: [Link]
Google Patents. (n.d.). WO2016053107A1 - Sulfamide linker, conjugates thereof, and methods of preparation.
Backes, B. J., & Ellman, J. A. (2001). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. Available at: [Link]
Gayo, L. M., & Suto, M. J. (2001). The reversed Kenner linker: a new safety-catch linker for the preparation of N-alkyl sulfonamides. Organic Letters, 3(19), 2977–2980. Available at: [Link]
Pels, K., et al. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2205–2211. Available at: [Link]
A Researcher's Guide to the Comparative X-ray Crystallographic Analysis of Butane-1-Sulfonamide Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to structure-activity relationships (...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to structure-activity relationships (SAR), guides lead optimization, and ultimately paves the way for more effective and safer therapeutics. The sulfonamide functional group, a cornerstone in medicinal chemistry, is present in a vast array of approved drugs.[1] The seemingly simple butane-1-sulfonamide scaffold allows for a multitude of derivatives, each with unique physicochemical properties that can significantly impact their biological activity.
The Power of a Single Crystal: Why X-ray Crystallography is the Gold Standard
In the solid state, molecules arrange themselves in a highly ordered, repeating pattern known as a crystal lattice. X-ray crystallography allows us to probe this arrangement and determine the precise location of each atom in the molecule, as well as how the molecules pack together. This information is invaluable for:
Unambiguous Structure Elucidation: It provides definitive proof of a molecule's constitution and stereochemistry.
Conformational Analysis: It reveals the preferred three-dimensional shape of the molecule in the solid state, which can be correlated with its conformation in a biological receptor.
Intermolecular Interaction Mapping: It allows for the detailed analysis of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing. These same forces are often crucial for drug-receptor binding.[2]
By comparing the crystal structures of a series of butane-1-sulfonamide derivatives, a researcher can discern how even minor chemical modifications—such as changing an N-substituent from a methyl to an ethyl group—can lead to significant changes in molecular conformation and intermolecular interactions, ultimately influencing properties like solubility, melting point, and biological activity.
A Representative Crystallographic Analysis: 4-methyl-N-propyl-benzene-sulfonamide
To illustrate the type of data obtained from an X-ray crystallographic study, we will consider the published data for 4-methyl-N-propyl-benzene-sulfonamide.[3] While this is a benzenesulfonamide, the principles of its structural analysis are directly applicable to butane-1-sulfonamide derivatives.
Parameter
Value
Chemical Formula
C10H15NO2S
Molecular Weight
213.30
Crystal System
Monoclinic
Space Group
P21/c
a (Å)
12.345 (3)
b (Å)
9.876 (2)
c (Å)
19.543 (4)
α (°)
90
β (°)
109.87 (3)
γ (°)
90
Volume (ų)
2239.1 (8)
Z
8
Temperature (K)
293
Radiation type
Mo Kα
R-factor
0.054
Key Bond Lengths (Å)
S=O: 1.428(2)-1.441(2), S-N: 1.618(2)-1.622(3)
Key Intermolecular Bonds
N-H···O and C-H···O hydrogen bonds
Table 1: Crystallographic data for 4-methyl-N-propyl-benzene-sulfonamide. This table serves as a template for the type of data you would collect and compare for a series of butane-1-sulfonamide derivatives.[3]
In this example, the crystal structure reveals two independent molecules in the asymmetric unit, which are linked into a three-dimensional network by intermolecular N-H···O and C-H···O hydrogen bonds.[3] When analyzing a series of your own butane-1-sulfonamide derivatives, you would look for trends in these parameters. For instance, does increasing the length of an N-alkyl chain disrupt the hydrogen bonding network? Does it lead to a less dense crystal packing (a larger unit cell volume per molecule)? These are the types of structure-property relationships that can be uncovered.
Experimental Protocol: From Powder to Publication-Ready Data
The following is a detailed, step-by-step methodology for obtaining single-crystal X-ray diffraction data for a novel butane-1-sulfonamide derivative.
Part 1: Synthesis and Crystallization
Synthesis: Synthesize the target butane-1-sulfonamide derivative. The classic approach involves the reaction of butane-1-sulfonyl chloride with the desired primary or secondary amine in the presence of a base like pyridine.[1]
Purification: Purify the compound to the highest possible degree using techniques such as column chromatography or recrystallization. Purity is critical for successful crystallization.
Crystal Growth: This is often the most challenging and empirical step. The goal is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension). Common techniques include:
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over several days or weeks.
Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
Part 2: X-ray Diffraction Data Collection
Crystal Mounting: Carefully select a high-quality single crystal under a microscope and mount it on a goniometer head, typically using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (usually 100 K).
Diffractometer Setup: Mount the goniometer head on the X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.
Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.
Data Collection Strategy: Based on the unit cell and crystal system, the diffractometer software will calculate an optimal strategy for collecting a complete dataset, ensuring that a sufficient number of reflections are measured with good redundancy.
Data Collection: Execute the data collection run. This can take several hours.
Part 3: Structure Solution and Refinement
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for factors such as Lorentz and polarization effects, and absorption.
Space Group Determination: Analyze the systematic absences in the reflection data to determine the space group of the crystal.
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure. This will reveal the positions of most of the non-hydrogen atoms.
Structure Refinement: Iteratively refine the atomic positions, and their anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.
Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
Validation: Use software tools to validate the final crystal structure, checking for geometric reasonableness and ensuring that there are no significant unresolved issues. The final model is evaluated based on figures of merit such as the R-factor.
Visualizing the Workflow
The entire process, from the initial idea to the final comparative analysis, can be visualized as a logical workflow.
Workflow for comparative crystallographic analysis.
Leveraging the Cambridge Structural Database (CSD) for Comparative Studies
The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[4] This is an indispensable resource for any comparative crystallographic study.
Once you have determined the crystal structure of your butane-1-sulfonamide derivative, you can use the CSD to:
Find Data for Comparison: Search for other butane-1-sulfonamide derivatives or structurally related compounds that have been previously characterized.
Analyze Packing Motifs: The CSD has tools to search for and analyze common hydrogen bonding motifs and other intermolecular interactions.
Compare Molecular Geometries: You can compare bond lengths, bond angles, and torsion angles of your molecule with the vast number of structures in the database to identify any unusual features.
Alternative and Complementary Techniques
While single-crystal X-ray crystallography is the definitive method for structure determination, other techniques can provide valuable, complementary information, especially if suitable single crystals cannot be obtained:
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples. It can be used to identify different crystalline phases (polymorphs), assess sample purity, and in some cases, solve crystal structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the solid state and can be used to distinguish between different polymorphs.
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of the solid, such as melting point and decomposition temperature, and to identify phase transitions.
Conclusion
The detailed structural insights provided by X-ray crystallography are crucial for the rational design and development of new drugs. By systematically synthesizing a series of butane-1-sulfonamide derivatives and analyzing their crystal structures in a comparative manner, researchers can build a deep understanding of the structure-property relationships that govern their behavior. This knowledge is essential for fine-tuning molecular properties to enhance efficacy, improve safety profiles, and ultimately, to accelerate the journey from a promising compound to a life-saving medicine.
A Senior Application Scientist's Guide to Sulfonamide Structure Validation: A 13C NMR Perspective
In the landscape of pharmaceutical development, the sulfonamide functional group remains a cornerstone of medicinal chemistry, integral to a wide array of therapeutics. The absolute certainty of a molecule's structure is...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the sulfonamide functional group remains a cornerstone of medicinal chemistry, integral to a wide array of therapeutics. The absolute certainty of a molecule's structure is not merely an academic exercise; it is a fundamental prerequisite for safety, efficacy, and intellectual property. While a suite of analytical techniques contributes to this endeavor, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, definitive map of the carbon skeleton.
This guide offers an in-depth, comparative analysis of 13C NMR for the structural validation of sulfonamides, contrasting its capabilities with other common spectroscopic methods. We will delve into the causality behind experimental choices, provide actionable protocols, and present data to support a robust, multi-technique approach to structure elucidation.
The Unambiguous Power of 13C NMR Spectroscopy
13C NMR spectroscopy is a powerful tool for determining the carbon framework of an organic molecule.[1][2] Unlike techniques that identify functional groups or determine molecular weight, 13C NMR provides direct evidence of each unique carbon atom's chemical environment within the molecule. Due to the low natural abundance of the 13C isotope (1.1%), carbon-carbon coupling is statistically insignificant, meaning each unique carbon atom typically appears as a single, sharp line in a proton-decoupled spectrum.[1][2][3] This results in a clean, resolved spectrum where the number of signals directly corresponds to the number of chemically non-equivalent carbons.
For a sulfonamide, this means we can expect distinct signals for:
Aromatic Carbons: The chemical shifts of carbons in the phenyl ring are highly informative, with the carbon atom directly attached to the electron-withdrawing sulfonamide group appearing further downfield.[4][5][6]
Heterocyclic Carbons: Carbons within the heterocyclic moiety (e.g., isoxazole, thiazole, pyrimidine) will have characteristic shifts influenced by the heteroatoms.[5]
Aliphatic Carbons: Any alkyl substituents will appear in the upfield region of the spectrum.[6]
The large chemical shift range in 13C NMR (typically 0-220 ppm) provides excellent signal dispersion, minimizing the peak overlap that can sometimes complicate proton (1H) NMR spectra.[3]
Workflow for Structural Validation
A logical workflow ensures all necessary data is collected for unambiguous structure determination.
Caption: Workflow for comprehensive structure validation.
Comparative Analysis: 13C NMR vs. Other Techniques
While 13C NMR is central to mapping the carbon backbone, it is most powerful when used in concert with other spectroscopic techniques.[7] Each method provides a unique piece of the structural puzzle.
Technique
Information Provided
Strengths
Limitations
13C NMR
Complete carbon framework, number of unique carbons, carbon hybridization (sp, sp2, sp3).
Unambiguous for carbon skeleton, excellent signal dispersion.[3]
Low sensitivity due to low 1.1% natural abundance of 13C, can require longer acquisition times.[1] Quaternary carbons can have weak signals.[8]
1H NMR
Proton environments, proton-proton connectivity (through coupling), relative number of protons.
High sensitivity, rapid acquisition. Provides crucial connectivity information.
Signal overlap can occur, especially in complex aromatic regions. Does not directly observe non-protonated carbons.
Mass Spectrometry (MS)
Precise molecular weight (HRMS), fragmentation patterns that suggest structural motifs.
Extremely high sensitivity, excellent for confirming molecular formula.[9][10]
Does not provide definitive information on isomer connectivity. Fragmentation can sometimes be complex to interpret.[9]
FTIR Spectroscopy
Presence of specific functional groups (e.g., S=O, N-H, C=O).
Fast, simple, and excellent for identifying key bonds and functional groups.[7]
Provides very limited information about the overall molecular skeleton; many different molecules can have similar spectra.[7][9]
Case Study: Validating the Structure of Sulfamethoxazole
Sulfamethoxazole is a widely used sulfonamide antibiotic. Its 13C NMR spectrum provides a clear example of the technique's utility.
Structure of Sulfamethoxazole:
Expected and Experimental 13C NMR Data for Sulfamethoxazole:
Carbon Atom
Predicted Shift (ppm)¹
Experimental Shift (ppm)²
Multiplicity (from DEPT)
Rationale for Chemical Shift
C1
152.8
153.2
C (Quaternary)
Aromatic carbon attached to electron-withdrawing SO2 group and electron-donating NH2 group.
C2/C6
128.5
129.1
CH
Aromatic carbons ortho to the SO2 group.
C3/C5
113.4
113.8
CH
Aromatic carbons meta to the SO2 group, strongly shielded by the ortho NH2 group.
C4
126.9
127.5
C (Quaternary)
Aromatic carbon attached to the amino group.
C7
169.5
170.1
C (Quaternary)
Carbon in the isoxazole ring double-bonded to nitrogen.
C8
95.8
96.2
CH
Carbon in the isoxazole ring, highly shielded.
C9
158.5
159.0
C (Quaternary)
Carbon in the isoxazole ring attached to oxygen.
C10
12.1
12.5
CH3
Methyl group carbon, appears in the far upfield aliphatic region.
¹Predicted using advanced computational models.[11][12]
²Representative experimental data from spectral databases.[13]
This data clearly confirms the presence of all 8 unique carbon environments (C2/C6 and C3/C5 are equivalent by symmetry) and their chemical nature, validating the structure of sulfamethoxazole.
Field-Proven Experimental Protocols
Achieving high-quality, reproducible 13C NMR data requires careful attention to experimental parameters.
Part 1: Sample Preparation
Solvent Selection: Choose a deuterated solvent that fully dissolves the sulfonamide. Dimethyl sulfoxide-d6 (DMSO-d6) is often an excellent choice due to its high polarity, which is suitable for many sulfonamides. Chloroform-d (CDCl3) is another common option if the compound is less polar.[14]
Concentration: Prepare a solution of 10-50 mg of the compound in 0.6-0.7 mL of deuterated solvent. While 1H NMR can be performed on more dilute samples, the lower sensitivity of 13C NMR necessitates a higher concentration.[10]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.0 ppm.[14]
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Part 2: 13C NMR Data Acquisition (Proton Decoupled)
This protocol describes a standard 1D proton-decoupled 13C experiment.
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and match the 13C probe.
Set Acquisition Parameters:
Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
Spectral Width (sw): Set a wide spectral width to encompass all expected carbon signals, typically 0 to 220 ppm.
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve adequate signal-to-noise.
Relaxation Delay (d1): This is a critical parameter. Set a relaxation delay of at least 2 seconds. Causality: Quaternary carbons have longer relaxation times. A short delay can lead to signal saturation, causing these peaks to appear much smaller than they should, or even disappear entirely.[1]
Acquire Data: Start the acquisition (zg).
Process Data: After acquisition, apply Fourier transformation (ft), automatic phase correction (apk), and baseline correction. Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).[14]
Part 3: Enhancing Data with DEPT
To differentiate between CH, CH2, and CH3 groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable.[15][16][17]
DEPT-135: In this experiment, CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed.[15][16]
DEPT-90: In this experiment, only CH signals appear.[8][15]
By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously assign the multiplicity of every carbon signal.
Caption: Logic for assigning carbon multiplicity using DEPT NMR.
Conclusion
For drug development professionals, structural ambiguity is not an option. While techniques like MS and FTIR provide rapid and valuable screening information, they do not offer the definitive structural proof required for regulatory submission and absolute scientific certainty. 13C NMR spectroscopy, especially when combined with 1H NMR and DEPT experiments, stands as the gold standard for elucidating the complete carbon framework of sulfonamides and other small molecules.[18][19] By understanding the principles behind the technique and implementing robust experimental protocols, researchers can confidently validate their molecular structures, ensuring the integrity and success of their development programs.
References
ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
University of Regensburg. 13C NMR Spectroscopy. [Link]
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. [Link]
Defense Technical Information Center. (1995). Design of a Quantitative DEPT NMR Experiment for Carbon-13 Acquisitions. [Link]
Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?[Link]
Papageorgiou, G., et al. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]
CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]
ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link]
University of Missouri-St. Louis. 13-C NMR Protocol for beginners AV-400. [Link]
UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
Michigan State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-9. [Link]
Pavia, D. L., et al. (2023, May 13). Introduction to Spectroscopy. [Link]
Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology, 1277, 161–193. [Link]
Hehre, W. J., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of Natural Products, 82(8), 2376-2387. [Link]
ResearchGate. (2018). Experimental values vs. theoretical 13 C NMR chemical shifts of ISMT. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides and derived N-sulfonyl-heterocycles. Magnetic Resonance in Chemistry, 43(11), 901-6. [Link]
Wiitala, K. W., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(18), 5851. [Link]
ResearchGate. (2018). 1 H NMR and 13 C NMR of the prepared compounds. [Link]
Kinyua, J. K., et al. (2026, February 7). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
Al-Nisour Journal for Medical Sciences. (2022). Spectrophotometric determination of sulfamethoxazole in pure and pharmaceutical formulations. [Link]
ResearchGate. (2021). Parameters assayed for validation of trimethoprim/sulfamethoxazole. [Link]
Navigating the Safe Handling of 4-Methanesulfonylbutane-1-sulfonamide: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks Given the presence of sulfonamide and methanesulfonyl functional groups, we must anticipate potential hazards associated with this class of compounds. Sulfonamides can cause ski...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the Risks
Given the presence of sulfonamide and methanesulfonyl functional groups, we must anticipate potential hazards associated with this class of compounds. Sulfonamides can cause skin and eye irritation.[1][2][3] In some cases, they may cause respiratory irritation.[4] Therefore, it is crucial to handle 4-Methanesulfonylbutane-1-sulfonamide with the assumption that it may possess similar properties.
Anticipated Hazards:
Skin Irritation: May cause redness and discomfort upon contact.[1][5]
Eye Irritation: Can cause serious eye irritation.[1][5]
Respiratory Tract Irritation: Inhalation of dust or powder may irritate the respiratory system.[4][5]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling chemicals of unknown or presumed hazard.[8][9][10] The following table outlines the minimum required PPE for handling 4-Methanesulfonylbutane-1-sulfonamide.
Body Part
Required PPE
Rationale
Eyes/Face
Safety glasses with side shields or chemical splash goggles.[1][9] A face shield is recommended if there is a significant splash risk.[11]
Protects against accidental splashes and airborne particles.
A dust mask or respirator may be necessary if handling large quantities or if the material is dusty.[8] Use in a well-ventilated area is crucial.[4][14]
Minimizes inhalation of airborne particles.
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is critical to minimizing exposure and preventing contamination. The following protocol outlines the essential steps for the safe handling of 4-Methanesulfonylbutane-1-sulfonamide.
Preparation
Consult Safety Resources: Before beginning any work, review this guide and any available safety information for similar compounds.[11]
Ensure Proper Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.[9][11]
Gather all Necessary Materials: Have all required equipment, including PPE, weighing instruments, and disposal containers, readily available to avoid interruptions.
Inspect PPE: Before donning, carefully inspect all PPE for any defects.[12]
Handling and Use
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Weighing and Transfer:
Handle the solid material carefully to minimize dust generation.
Use a spatula or other appropriate tool for transferring the solid.
If creating a solution, add the solid to the solvent slowly to avoid splashing. Always add acid to water, never the other way around, as a general practice.[11]
Avoid Contamination:
Never return unused chemicals to their original container to prevent contamination.[11]
Immediate Cleanup: Clean any spills immediately with appropriate materials. For minor powder spills, gently sweep up the material and place it in a designated waste container.
Post-Handling
Decontamination:
Wipe down the work area with an appropriate cleaning agent.
Thoroughly wash hands with soap and water after removing gloves.[11][12]
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).
Storage: Store 4-Methanesulfonylbutane-1-sulfonamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][8]
The following diagram illustrates the critical decision points and actions in the safe handling workflow.